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Foundational

Introduction to N-(aminoiminomethyl)-thiourea: A Molecule of Interest

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(aminoiminomethyl)-thiourea This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(aminoiminomethyl)-thiourea

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the crystal structure analysis of N-(aminoiminomethyl)-thiourea, also known as guanidinylthiourea or amidinothiourea. While this compound is known to be a crystalline solid, a public experimental determination of its single-crystal structure is not available at the time of this writing[1][2]. Therefore, this document serves as a predictive and methodological guide, outlining the necessary steps for its analysis and discussing its anticipated structural features based on the well-established crystallography of related thiourea and guanidinium compounds.

N-(aminoiminomethyl)-thiourea is a small organic molecule that uniquely combines the structural motifs of both thiourea and guanidine. The thiourea group is a versatile functional group known for its role in organocatalysis, coordination chemistry, and biological activity[3][4]. Similarly, the guanidinium group is a common feature in biologically active molecules and is known for its strong hydrogen bonding capabilities. The amalgamation of these two groups in a single molecule suggests a rich and complex solid-state chemistry, driven by a high potential for extensive hydrogen bonding networks. Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating its physicochemical properties, predicting its behavior in different environments, and designing new molecules with tailored functionalities for applications in medicinal chemistry and materials science.

Synthesis and Crystallization: The Gateway to a Crystal Structure

The first and most critical step in experimental crystal structure analysis is obtaining high-quality single crystals. The synthesis of N-(aminoiminomethyl)-thiourea can be approached through established methods for guanidine-thiourea compounds[2][5]. A plausible synthetic route involves the reaction of a guanidinylation reagent with a suitable thiourea precursor.

Experimental Protocol: Synthesis and Crystallization

Synthesis:

  • Precursor Synthesis: Synthesize a primary amine-thiourea intermediate. For example, by reacting (S,S)-1,2-diaminocyclohexane with (R)-1-phenylethyl isothiocyanate[5].

  • Guanidinylation: Treat the primary amine-thiourea with a guanidinylation reagent, such as N,N′-di-Boc-N″-triflylguanidine, to form a protected guanidine-thiourea derivative[5].

  • Deprotection: Remove the protecting groups (e.g., Boc groups using trifluoroacetic acid) to yield the final N-(aminoiminomethyl)-thiourea salt[5].

  • Neutralization and Isolation: Neutralize the salt with a suitable base (e.g., an ion-exchange resin) to obtain the neutral compound, which can then be isolated[5].

Crystallization:

High-quality single crystals are typically grown through slow evaporation or diffusion methods.

  • Solvent Selection: Screen a variety of solvents to find one in which N-(aminoiminomethyl)-thiourea has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: In a sealed container, place a vial with a concentrated solution of the compound. In the larger container, add a solvent in which the compound is poorly soluble but which is miscible with the solvent of the solution (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the solvent.

The Workflow of Crystal Structure Determination

The determination of a crystal structure is a systematic process involving data collection, structure solution, and refinement.

G cluster_0 Experimental Workflow cluster_1 Structure Solution & Refinement cluster_2 Analysis & Deposition A Crystal Growth & Selection B Mounting on Diffractometer A->B C X-ray Data Collection B->C D Data Reduction & Correction C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Full-Matrix Least-Squares) E->F G Hydrogen Atom Placement F->G H Final Refinement & Validation G->H I Analysis of Geometric Parameters H->I J Analysis of Intermolecular Interactions I->J K Deposition to CSD J->K

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Single-Crystal X-ray Diffraction

A selected crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using computational methods such as direct methods or Patterson methods to generate an initial model of the crystal structure. This model is then refined using a full-matrix least-squares algorithm to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and their positions and thermal parameters are refined.

The Role of the Cambridge Structural Database (CSD)

The CSD is the world's repository for small-molecule organic and metal-organic crystal structures[6]. Once a crystal structure is determined and validated, it is highly recommended to deposit the crystallographic information file (CIF) with the CSD to make the data publicly available to the scientific community[7][8][9][10][11][12][13].

Anticipated Structural Features of N-(aminoiminomethyl)-thiourea

In the absence of an experimental structure, we can predict the key structural features of N-(aminoiminomethyl)-thiourea based on the known structures of thiourea and its derivatives.

Molecular Geometry

The thiourea unit is expected to be planar or nearly planar. The C=S bond length will likely be in the range of 1.68-1.72 Å, and the C-N bond lengths within the thiourea core will be around 1.33-1.36 Å, indicating some degree of double bond character[3][14]. The guanidinium group is also expected to be planar with C-N bond lengths that are intermediate between single and double bonds, reflecting charge delocalization.

ParameterExpected Value/RangeJustification
Crystal System Monoclinic or OrthorhombicCommon for small organic molecules with extensive hydrogen bonding.
Space Group Centrosymmetric (e.g., P2₁/c)Often favored unless the molecule is chiral and crystallizes as a single enantiomer.
C=S Bond Length 1.68 - 1.72 ÅTypical for thiourea and its derivatives[3][14].
Thiourea C-N Bond Lengths 1.33 - 1.36 ÅPartial double bond character due to resonance[3][14].
Guanidinium C-N Bond Lengths ~1.33 ÅSignificant delocalization of the positive charge.
N-H···S Hydrogen Bond Distance 2.4 - 2.8 Å (H···S)Strong and common interaction in thiourea crystal packing[4].
N-H···N Hydrogen Bond Distance 1.8 - 2.2 Å (H···N)Expected between the guanidinium and thiourea moieties.
Supramolecular Assembly and Hydrogen Bonding

The most fascinating aspect of the N-(aminoiminomethyl)-thiourea crystal structure will be its intricate hydrogen bonding network. With multiple N-H donor groups and the sulfur atom and nitrogen atoms as acceptors, a variety of strong intermolecular interactions are possible.

Based on studies of other thioureas, a common supramolecular synthon is the R²₂(8) ring motif, where two molecules form a centrosymmetric dimer via a pair of N-H···S hydrogen bonds[4]. Given the additional hydrogen bonding capacity of the guanidinium group, it is highly probable that N-(aminoiminomethyl)-thiourea will form more extended and complex one-, two-, or three-dimensional networks.

G cluster_0 Molecule A cluster_1 Molecule B (Inverted) cluster_2 Molecule C N1_A N-H C1_A C N1_A->C1_A S1_B S N1_A->S1_B N-H···S S1_A S C1_A->S1_A N2_A N-H C1_A->N2_A Guan_A Guanidinium (N-H donors) N2_A->Guan_A Guan_B Guanidinium (N acceptors/donors) Guan_A->Guan_B N-H···N N1_B H-N N1_B->S1_A N-H···S C1_B C N1_B->C1_B C1_B->S1_B N2_B H-N C1_B->N2_B N2_B->Guan_B Guan_C Guanidinium (N acceptors/donors) Guan_B->Guan_C N-H···N

Caption: Predicted Hydrogen Bonding Network in N-(aminoiminomethyl)-thiourea.

Conclusion and Future Perspectives

This guide has outlined a comprehensive framework for the crystal structure analysis of N-(aminoiminomethyl)-thiourea. While an experimental structure is not yet publicly available, the principles of synthesis, crystallization, and X-ray diffraction analysis are well-established. Based on the known crystal chemistry of related compounds, we can anticipate a planar molecular geometry and a rich supramolecular structure dominated by an extensive network of N-H···S and N-H···N hydrogen bonds.

The experimental determination of the crystal structure of N-(aminoiminomethyl)-thiourea is a crucial next step. Such a study would not only validate the predictions made in this guide but also provide invaluable insights into the solid-state properties of this interesting molecule. This knowledge will be instrumental for its potential application in the rational design of new pharmaceuticals and functional materials.

References

  • Lee, J.-E., Jeong, I.-H., & Lee, S. S. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 79(1), 24-29. [Link]

  • Stolar, T., & Užarević, K. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1743–1750. [Link]

  • Materials Project. (n.d.). CN₂H₄S (mp-634059). Retrieved March 17, 2026, from [Link]

  • Ghosh, C., Slater, G. C., Groy, T. L., & Trovitch, R. (2024). CCDC 2301321: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • Kissane, M., et al. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journal of Organic Chemistry, 8, 1463–1474. [Link]

  • Cambridge Crystallographic Data Centre. (2024). CCDC 2383610: Experimental Crystal Structure Determination. OSTI.GOV. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 2120071: Experimental Crystal Structure Determination. University of Miami. [Link]

  • Morjan, R. Y., et al. (2014). CCDC 1035478: Experimental Crystal Structure Determination. The University of Manchester. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved March 17, 2026, from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved March 17, 2026, from [Link]

  • Ivanova, B. B., et al. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 27(20), 7011. [Link]

  • Rubio-Gaspar, A., et al. (2025). CCDC 2325165: Experimental Crystal Structure Determination. KAUST Repository. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 970191: Experimental Crystal Structure Determination. OA Monitor Ireland. [Link]

  • CAS. (n.d.). Amidinothiourea. CAS Common Chemistry. Retrieved March 17, 2026, from [Link]

  • Google Patents. (1992).
  • NextSDS. (n.d.). Thiourea, N-(aminoiminomethyl)-N-(3-methylphenyl)- — Chemical Substance Information. Retrieved March 17, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (2019, October 10). A Million Crystal Structures: the CSD Contribution in the Designing of Biologically-Active Molecules. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(21), 7192. [Link]

  • Khan, I., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. [Link]

Sources

Exploratory

Spectroscopic Characterization of N-(aminoiminomethyl)thiourea Ligands: A Technical Guide to Structural Dynamics and Coordination Chemistry

Executive Summary N-(aminoiminomethyl)thiourea (ATU), commonly referred to as amidinothiourea or guanylthiourea, is a highly versatile bidentate ligand characterized by a unique d-π conjugated system. Its ability to coor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(aminoiminomethyl)thiourea (ATU), commonly referred to as amidinothiourea or guanylthiourea, is a highly versatile bidentate ligand characterized by a unique d-π conjugated system. Its ability to coordinate through multiple donor atoms (nitrogen and sulfur) has made it a critical scaffold in modern inorganic chemistry, driving innovations from1[1] to potent2[2]. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic characterization, offering an in-depth mechanistic guide to the spectroscopic validation of ATU ligands and their metal complexes.

Structural Dynamics: Tautomerism and Coordination Causality

The spectroscopic behavior of ATU is fundamentally dictated by its structural dynamics. In solution, ATU exists in a tautomeric equilibrium between its thione (-C=S) and thiol (-C-SH) forms. Quantum chemical analyses reveal that the conjugation of π-electrons and intramolecular hydrogen bonding heavily stabilize these conformers, giving the protonated form a 3[3].

Causality in Metal Binding: The choice of metal precursor and solvent pH dictates the tautomeric pathway.

  • Thiol Deprotonation: Under basic conditions, the thiol form deprotonates, allowing ATU to act as an anionic bidentate ligand. For example,4[4] coordinating through a terminal nitrogen and the thiol sulfur.

  • Thione Coordination: Conversely, in 1[1], the ligand can adopt a Cu-N₂S₂ configuration, stabilizing the metal in lower oxidation states via its amine and sulfhydryl groups.

G Ligand ATU Ligand (N-(aminoiminomethyl)thiourea) Thione Thione Tautomer (Neutral) Ligand->Thione Equilibrium Thiol Thiol Tautomer (Deprotonated) Ligand->Thiol Base Catalyzed CoComplex Co(III)-ATU Complex (κ²-S,N Coordination) Thione->CoComplex Co(III) precursor CuComplex Cu-ATU Complex (Cu-N2S2 Coordination) Thiol->CuComplex Cu(II) salts NiComplex Ni-ATU Complex (Ni-N4 Coordination) Thiol->NiComplex Ni(II) salts

Fig 1. Tautomeric equilibria and divergent metal coordination pathways of ATU.

Multi-Modal Spectroscopic Signatures

To ensure scientific integrity, a single spectroscopic method is never sufficient. We must cross-validate the electronic and geometric parameters using a multi-modal approach.

FT-IR Spectroscopy: Tracking Electron Density

When ATU coordinates to a metal, the electron density of the central metal is back-donated to the ligand. In 2[2], this back-donation strengthens the N=C and S=C double bonds, causing a distinct shift in the IR spectrum (e.g., increased signal complexity in the 1683-1533 cm⁻¹ region). In 5[5], diagnostic peaks emerge at 1657, 1641, and 1612 cm⁻¹, confirming the local molecular field alterations upon coordination.

¹H and ¹³C NMR: Confirming Deprotonation and Ligand Substitution

NMR is the definitive tool for tracking tautomeric shifts. In the free ligand, a distinct N-H proton peak appears around δ 8.4 (in DMSO-d₆). Upon complexation with Ni(II), 4[4], proving that the ligand coordinates via the thiol sulfur after deprotonation. Furthermore, in organometallic synthesis, the substitution of leaving groups by ATU causes 2[2] (e.g., the Cp* group shifting upfield by 0.55 ppm) due to ATU's strong σ-donor capabilities.

Mass Spectrometry & XPS: Valency and Fragmentation

Mass spectrometry validates the structural integrity of the complex. The 70 eV mass spectrum of ATU derivatives typically shows a strong peak at m/z 206, attributed to the 4[4]. X-ray Photoelectron Spectroscopy (XPS) is crucial for determining the metal's oxidation state; for instance, Cu-ATU exhibits high-resolution Cu 2p spectra with peaks at5[5], confirming that ATU stabilizes lower oxidation states.

Quantitative Data Summary

The following table synthesizes the expected spectroscopic shifts when transitioning from a free ATU ligand to a coordinated metal complex.

Spectroscopic MethodTarget Analyte / FeatureFree ATU Ligand SignalCoordinated Complex SignalMechanistic Interpretation
FT-IR N-H Stretching3350–3100 cm⁻¹Broadened / ReducedDeprotonation or strong H-bonding during coordination.
FT-IR C=N / C=S Stretching~1600 cm⁻¹ regionShifted (e.g., 1657, 1641 cm⁻¹)Strengthening of bonds via metal back-donation (κ²-S,N).
¹H NMR N-H / S-H Protons~8.4 ppm (DMSO-d₆)DisappearsDeprotonation of thiol/amine indicating covalent metal-ligand bond.
XPS Metal Center (e.g., Cu 2p)N/A934.5 eV (Cu²⁺), 932.4 eV (Cu⁺)Confirms stabilization of lower oxidation states by ATU.
Mass Spec Ligand Fragmentationm/z 206 (Thiadiazole)m/z [M-L]⁺ fragmentsConfirms ligand integrity and identifies oxidative byproducts.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the synthesis and characterization of ATU complexes must be approached as a self-validating system. The following protocol embeds immediate spectroscopic checkpoints to prevent the propagation of synthetic errors.

Phase 1: Synthesis and Primary Validation
  • Ligand Preparation: Dissolve 0.01 mol of ATU in 50 mL of methanol.

    • Causality: Methanol supports the tautomeric equilibrium required for subsequent metal binding without inducing premature oxidation.

  • Metal Complexation: Add an aqueous methanol solution of the metal salt (e.g., Cu(NO₃)₂ or NiCl₂) dropwise to the boiling ligand solution.

    • Causality: Controlled dropwise addition prevents the kinetic trapping of polymeric species, favoring discrete mononuclear or dinuclear complexes.

  • Validation Checkpoint 1 (UV-Vis): Immediately extract a 1 mL aliquot and run a UV-Vis spectrum. A distinct shift in the λmax​ (Ligand-to-Metal Charge Transfer) confirms initial complex formation before bulk isolation.

Phase 2: Isolation and Structural Elucidation
  • Isolation: Remove the solvent via distillation. Filter the residual complex, wash repeatedly with deionized water, and recrystallize from acetone.

  • Validation Checkpoint 2 (FT-IR & NMR):

    • Run FT-IR on the dried crystal. Causality: We must differentiate between simple electrostatic adducts and true coordination. A shift in the C=S stretch validates covalent binding.

    • Run ¹H NMR in DMSO-d₆. If the peak at ~8.4 ppm persists, the ligand is not fully deprotonated, indicating an incomplete reaction or an unintended coordination mode.

Phase 3: Electronic and Valency Confirmation
  • Validation Checkpoint 3 (XPS): Subject the purified complex to XPS analysis.

    • Causality: Because ATU can act as a non-innocent ligand and reduce the metal center (e.g., Cu²⁺ to Cu⁺), XPS is mandatory to confirm the exact valency, which directly dictates the complex's efficacy in downstream catalytic or biological applications.

Workflow Start Synthesized ATU-Metal Complex IR FT-IR Spectroscopy Track C=S & C=N shifts Start->IR NMR 1H / 13C NMR Monitor N-H deprotonation Start->NMR UV UV-Vis Spectroscopy LMCT & d-d transitions Start->UV XPS Mass Spec / XPS Oxidation state & fragmentation Start->XPS Validate Cross-Validation Confirm Coordination Geometry IR->Validate κ²-S,N confirmed NMR->Validate Ligand purity UV->Validate Electronic structure XPS->Validate Metal valency

Fig 2. Self-validating multi-modal spectroscopic workflow for ATU complexes.

Conclusion

The spectroscopic characterization of N-(aminoiminomethyl)thiourea ligands requires a rigorous, multi-modal approach. By understanding the causality behind tautomeric shifts and leveraging a self-validating workflow of FT-IR, NMR, and XPS, researchers can accurately elucidate the coordination geometry and electronic structure of these complexes. This foundational accuracy is what ultimately translates novel ATU-metal complexes into viable clinical and industrial applications.

References

  • Semisandwich cobalt(III) complexes as antitumor agents: high intracellular ROS activity and low in vivo toxicity ChemRxiv URL: [Link]

  • Electronic Structure and Reactivity of Guanylthiourea: A Quantum Chemical Study ResearchGate / Chemistry - A European Journal URL:[Link]

  • Synthesis and Characterisation of Some Nickel(II) Complexes with 3-Aryl Substituted Amidinothioureas Asian Journal of Chemistry URL:[Link]

  • Conversion of Nitrate to Ammonia by Amidinothiourea-Coordinated Metal Molecular Electrocatalysts with d−π Conjugation ACS Applied Materials & Interfaces URL: [Link]

  • Conversion of Nitrate to Ammonia by Amidinothiourea-Coordinated Metal Molecular Electrocatalysts with d−π Conjugation (Spectroscopic Data) ACS Applied Materials & Interfaces URL:[Link]

Sources

Foundational

Infrared (IR) Absorption Characteristics of N-(aminoiminomethyl)thiourea and Its Derivatives: A Comprehensive Technical Guide

Introduction N-(aminoiminomethyl)thiourea, commonly referred to as guanylthiourea or amidinothiourea, is a highly versatile compound featuring both thiourea (-C(=S)NH-) and guanidine (-C(=NH)NH₂) functional groups. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(aminoiminomethyl)thiourea, commonly referred to as guanylthiourea or amidinothiourea, is a highly versatile compound featuring both thiourea (-C(=S)NH-) and guanidine (-C(=NH)NH₂) functional groups. This unique structural duality makes it a prime candidate for nucleophilic addition reactions, the formation of dynamic covalent polymer networks (DCPNs), and the synthesis of advanced metal-organic frameworks and chelating resins for heavy metal adsorption[1][2].

Fourier-Transform Infrared (FTIR) spectroscopy is the most definitive analytical tool for tracking the structural tautomerism (thiol-thioketo) and coordination mechanics of its derivatives. This whitepaper provides a rigorous examination of the IR absorption bands of N-(aminoiminomethyl)thiourea, detailing the causality behind spectral shifts during derivatization and metal complexation.

Core Structural and Spectral Analysis

The FTIR spectrum of pristine N-(aminoiminomethyl)thiourea is dominated by the vibrational modes of its nitrogen- and sulfur-containing groups. The molecule exists in a dynamic equilibrium between its thioketo and thiol tautomers, though the thioketo form predominates in the solid state[3].

  • N-H and NH₂ Regions: Strong, broad absorption bands appear between 3450 cm⁻¹ and 3100 cm⁻¹, corresponding to the stretching vibrations of the primary and secondary amines[3].

  • C=N and C=O Regions: The imine (C=N) stretching vibration is typically observed around 1666–1630 cm⁻¹. In derivatives where the compound is crosslinked with isocyanates to form polyureas, the appearance of C=O bonds at ~1690 cm⁻¹ and the retention of C=N bonds validate the structural integrity of the guanylthiourea network[1].

  • C=S and C-N Regions: The thiocarbonyl (C=S) stretching frequencies are highly coupled with C-N stretching and N-H bending. They typically manifest as multiple bands in the fingerprint region, notably around 1134–1050 cm⁻¹ and 810–730 cm⁻¹[4][5].

Mechanistic Insights: Causality Behind Spectral Shifts

Understanding why IR bands shift is critical for researchers developing new guanylthiourea derivatives.

  • Metal Coordination (e.g., Ni²⁺, Hg²⁺, Pd²⁺): When N-(aminoiminomethyl)thiourea acts as an S,N-donor ligand, the sulfur atom donates electron density to the metal center. This electron delocalization reduces the double-bond character of the C=S group, causing its stretching frequency to shift to lower wavenumbers or decrease in intensity[6]. For instance, in Ni(II)-metallohydrogels, distinct shifts at 810 cm⁻¹, 1096 cm⁻¹, and 1415 cm⁻¹ confirm the incorporation and coordination of guanylthiourea[4].

  • Dynamic Hydrogen Bonding in Thermosets: In guanylthiourea-based thermosets, strong hydrogen bonding networks form. In-situ FTIR reveals that as temperature increases, the N-H stretching peaks shift to higher wavenumbers (from ~3100 to 3500 cm⁻¹)[1]. Causality: Thermal energy breaks the hydrogen bonds, increasing the restoring force of the N-H bond, which subsequently vibrates at a higher frequency.

Mechanistic_Pathway GTU N-(aminoiminomethyl)thiourea (Free Ligand) Tautomerism Thiol-Thioketo Tautomerism GTU->Tautomerism MetalCoord Metal Coordination (e.g., Ni²⁺, Hg²⁺, Pd²⁺) Tautomerism->MetalCoord S, N-donor PolymerCrosslink Polymer Crosslinking (e.g., Isocyanates) Tautomerism->PolymerCrosslink Nucleophilic Addition IR_CS C=S Band Shift (1134 → ~1096 cm⁻¹) MetalCoord->IR_CS IR_CN C=N Band Shift (~1666 → ~1630 cm⁻¹) MetalCoord->IR_CN PolymerCrosslink->IR_CN IR_NH N-H Band Shift (H-Bond Dissociation) PolymerCrosslink->IR_NH

Mechanistic pathways of guanylthiourea derivatization and corresponding IR spectral shifts.

Quantitative Data: IR Absorption Bands

The following table summarizes the key IR absorption bands for N-(aminoiminomethyl)thiourea and the expected shifts upon derivatization.

Functional GroupFree Ligand Wavenumber (cm⁻¹)Post-Reaction / Coordination Shift (cm⁻¹)Causality / Vibration Type
ν(N-H) / ν(NH₂) 3450 – 3100Shifts to ~3500 cm⁻¹Stretching; shifts higher when H-bonds dissociate thermally[1].
ν(C=N) 1666 – 1630~1630 cm⁻¹ (Retained)Stretching; retention indicates intact guanidine moiety[1][3].
δ(N-H) / ν(C-N) 1580 – 1415Varies by derivativeBending/Stretching; affected by nucleophilic addition and steric hindrance[4].
ν(C=S) 1134 – 1050Decreases intensity / Shifts lowerStretching; weakens due to S-metal coordination (thiolate form)[5][6].
ν(C=S) / δ(N-C=S) 810 – 730Shifts to ~810 cm⁻¹Coupled vibrations; highly sensitive to S-metal bonds (e.g., NiCl₂)[4].

Experimental Protocols for FTIR Characterization

To ensure high-fidelity, self-validating data, the following protocols must be strictly adhered to when characterizing guanylthiourea derivatives.

Protocol 1: Solid-State KBr Pellet Preparation & Analysis

Objective: To obtain high-resolution baseline spectra of synthesized guanylthiourea derivatives or metal complexes.

  • Desiccation: Dry the guanylthiourea derivative and spectroscopic-grade Potassium Bromide (KBr) in a vacuum oven at 60°C for 24 hours to eliminate moisture (which obscures the 3400 cm⁻¹ N-H region).

  • Milling: Grind 1–2 mg of the sample with 100–150 mg of KBr in an agate mortar. Causality: Thorough milling reduces light scattering (the Christiansen effect), ensuring sharp absorption peaks.

  • Pelletizing: Press the mixture under 10 tons of pressure for 2 minutes using a hydraulic press to form a transparent pellet.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using a minimum of 32 scans. Subtract a pure KBr background spectrum prior to sample acquisition[5].

Protocol 2: In-situ ATR-FTIR for Dynamic Polymer Networks

Objective: To monitor the real-time formation and thermal dissociation of guanylthiourea-based dynamic covalent polymer networks (DCPNs).

  • Setup: Equip the FTIR spectrometer with a Diamond Attenuated Total Reflectance (DATR) accessory and a programmable heating stage[5].

  • Calibration: Collect a background spectrum of the clean diamond crystal at the target starting temperature (e.g., 30°C).

  • Sample Application: Cast a thin film of the guanylthiourea-isocyanate prepolymer directly onto the ATR crystal.

  • Thermal Profiling: Program the heating stage to ramp from 30°C to 180°C at 5°C/min.

  • Continuous Acquisition: Set the software to acquire a spectrum every 10°C.

  • Validation: Observe the synchronous decrease of the H-bonded C=O peak (1650 cm⁻¹) and the increase of the free C=O peak (1730 cm⁻¹) to validate network dissociation[1].

FTIR_Workflow SamplePrep Sample Preparation (KBr Pellet / ATR) Background Background Spectrum Collection SamplePrep->Background DataAcq Data Acquisition (4000 - 400 cm⁻¹) Background->DataAcq Thermal Thermal Ramping (For In-situ ATR) DataAcq->Thermal If DCPN Analysis DataProcessing Data Processing (Baseline & Deconvolution) DataAcq->DataProcessing Thermal->DataAcq Analysis Spectral Analysis (Peak Assignment) DataProcessing->Analysis

Standardized workflow for FTIR acquisition of guanylthiourea derivatives.

Conclusion

The IR absorption bands of N-(aminoiminomethyl)thiourea serve as a direct window into its molecular behavior. By carefully monitoring the N-H, C=N, and C=S stretching regions, researchers can definitively validate successful derivatization, confirm the geometry of metal coordination complexes, and map the thermodynamic stability of advanced polymer networks.

References

  • Title: A supramolecular semiconducting nickel(II)
  • Source: PMC (PubMed Central)
  • Title: Preparation of a novel chelating resin bearing amidinothiourea moieties and its removal properties for Hg(II)
  • Title: Facile Synthesis of Thiazole, Thiazine and Isoindole Derivatives via EDA Approach and Conventional Methods Source: Zeitschrift für Naturforschung B URL
  • Title: (a) FTIR spectra of Tp, At and TpAt; (b) PXRD patterns of TpAt; (c) N2...
  • Title: Efficient Removal of Heavy Metals from Polluted Water with High Selectivity for Mercury(II) by 2-Imino-4-thiobiuret–Partially Reduced Graphene Oxide (IT-PRGO)

Sources

Exploratory

Mechanism of Action of Amidinothiourea in Coordination Chemistry: Structural Dynamics, Metallo-Assembly, and Therapeutic Applications

Executive Summary Amidinothiourea (ATU), frequently referred to in literature as guanylthiourea, is a highly versatile bidentate ligand characterized by a conjugated backbone fusing thiourea and guanidine-like moieties....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amidinothiourea (ATU), frequently referred to in literature as guanylthiourea, is a highly versatile bidentate ligand characterized by a conjugated backbone fusing thiourea and guanidine-like moieties. In the realm of coordination chemistry, ATU’s mechanism of action (MoA) is fundamentally driven by its capacity for thione-thiol tautomerization, which dictates its selective binding affinity toward transition metals. This whitepaper provides an in-depth technical analysis of ATU’s coordination mechanisms, its role in supramolecular self-assembly, and its field-proven applications in oncology, antimicrobial material design, and environmental remediation.

Ligand Topography and Electronic Structure

The structural uniqueness of ATU lies in its multidentate donor atoms (sulfur and multiple nitrogens). Quantum chemical analyses reveal that the ligand exhibits distinct electronic localization, often displaying divalent nitrogen N(I) character in its resonance structures.

The primary mechanism of coordination relies on a pH-dependent tautomerization. In neutral or slightly alkaline conditions, the thione (C=S) converts to a thiol (C–SH), which subsequently deprotonates. This yields an anionic ligand that acts as a potent S,N-bidentate chelator. The combination of a "soft" sulfur donor and a "hard/borderline" imino nitrogen allows ATU to form exceptionally stable six-membered chelate rings with a wide array of transition metals.

Coordination_MoA ATU Amidinothiourea (ATU) Neutral Thione Form Taut Tautomerization (Thiol Form) ATU->Taut Deprot Deprotonation (Anionic Ligand) Taut->Deprot Coord S, N-Bidentate Chelation (Coordinate Covalent Bonds) Deprot->Coord Metal Transition Metal Ion (e.g., Ni2+, Co3+, Pb2+) Metal->Coord Complex Stable Metal Complex (Square Planar / Octahedral) Coord->Complex

Mechanistic pathway of ATU-metal coordination via tautomerization and S,N-bidentate chelation.

Mechanisms of Metal Coordination and Self-Assembly

Mononuclear Complexation

When reacted with first-row transition metals, ATU dictates specific stereochemistries based on the metal's d-electron count. For example, the reaction of ATU with Ni(II) salts yields neutral, diamagnetic complexes with a strict 1 [1]. The ligand coordinates via the terminal nitrogen and the thiol sulfur, effectively neutralizing the metal center's charge.

Supramolecular Metallo-Assembly

Beyond discrete mononuclear complexes, ATU is a powerful driver of thermodynamic self-assembly.

  • Anion-Directed Architectures: The reaction of NiCl₂ with ATU can spontaneously assemble into a massive A₂₄A₄₂A₂₈ 2 [2]. This process is explicitly directed by anion control, where the complex forms around an encapsulated chloride ion.

  • Metallohydrogels: ATU serves as a highly effective low molecular weight gelator (LMWG). When coordinated with Ni(II) in aqueous conditions, it rapidly forms a3 [3]. The gel matrix is stabilized by primary S–Ni–S coordinate covalent bridges and reinforced by a secondary network of intermolecular hydrogen bonds, yielding a material with semiconducting and broad-spectrum antimicrobial properties.

Functional Applications & Biological MoA

Anticancer Metallodrugs

Recent advancements in metallo-oncology have utilized ATU to synthesize semisandwich Co(III) complexes. These complexes are kinetically inert, allowing them to survive systemic circulation and enter tumor cells intact. Once inside HeLa or HepG2 cell lines, the 4 [4]. The complex triggers up to a sixfold increase in ROS levels compared to basal states, leading to catastrophic mitochondrial dysfunction and subsequent apoptotic cell death.

Biological_MoA Drug Co(III)-ATU Semisandwich Complex Uptake Cellular Uptake (HeLa / HepG2) Drug->Uptake ROS Intracellular ROS Generation (6x Increase) Uptake->ROS Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptotic Cell Death Mito->Apoptosis

Mechanism of action for Co(III)-ATU complexes inducing apoptosis via ROS amplification.
Environmental Remediation via MOF Grafting

ATU's high affinity for thiophilic heavy metals makes it an ideal functional group for Metal-Organic Frameworks (MOFs). By utilizing a facile post-synthetic modification, ATU can be grafted onto Zr-based MOFs (e.g., UiO-66). The resulting material captures Pb(II) from aqueous environments through5 [5].

Experimental Protocols

Protocol A: Synthesis of Square-Planar Ni(II)-ATU Complexes

Objective: To synthesize a neutral, diamagnetic Ni(II) complex via S,N-bidentate chelation.

  • Ligand Preparation: Dissolve 0.01 mol of amidinothiourea in 50 mL of boiling methanol.

    • Causality: Boiling methanol ensures complete dissolution and provides the thermal energy required to overcome the activation barrier for thione-thiol tautomerization.

  • Metal Addition: Dropwise add a solution of 0.005 mol NiCl₂ dissolved in 50 mL aqueous methanol.

    • Causality: The 2:1 ligand-to-metal stoichiometric ratio forces the formation of the bis-chelated [Ni(ATU)₂] complex. A sudden color change to orange-red indicates immediate coordination.

  • Precipitation and Isolation: Remove the solvent via distillation until the complex precipitates. Filter and wash repeatedly with water.

    • Causality: Washing with water removes unreacted Ni(II) salts and highly polar byproducts, isolating the water-insoluble square-planar complex.

  • Self-Validation System: Perform FTIR spectroscopy. The disappearance of the C=S stretching frequency and the appearance of a C–S stretch (~700 cm⁻¹) confirms deprotonation and sulfur coordination. Magnetic moment measurements must yield a diamagnetic profile (0 BM), confirming the square-planar d8 geometry.

Protocol B: Post-Synthetic Modification of Zr-MOFs with ATU

Objective: To graft ATU onto UiO-66 MOFs for targeted Pb(II) chemisorption.

  • MOF Activation: Disperse 2.1 g of the base MOF in 100 mL of N,N-dimethylformamide (DMF).

    • Causality: DMF swells the MOF pores, exposing internal binding sites without degrading the structural framework.

  • Ligand Grafting: Add the ATU precursor and reflux at 120 °C for 48 hours.

    • Causality: Extended refluxing provides the necessary thermodynamic conditions for dehydration and covalent grafting of the ATU moiety onto the MOF linkers.

  • Purification: Wash the solid sequentially with DMF and ethanol, then soak for 24 hours. Dry under a vacuum.

    • Causality: Sequential washing removes unreacted ligands and trapped solvent molecules, ensuring the micropores are empty and accessible for heavy metal capture.

  • Self-Validation System: Conduct X-ray Photoelectron Spectroscopy (XPS). A distinct shift in the N 1s and S 2p binding energies post-adsorption confirms that Pb(II) capture is driven by chemical coordination rather than physical entrapment.

Quantitative Data Summary

Complex / MaterialMetal CenterCoordination GeometryPrimary ApplicationKey Performance Metric
[Ni(ATU)₂] Ni(II)Square PlanarAntimicrobialHigh antistaphylococcal activity
NiC-GT Metallohydrogel Ni(II)Supramolecular MatrixFlexible Electronics / BiosensorsBroad-spectrum antibacterial; enhanced electron mobility
[Cp*Co(ATU)L][BF₄]₂ Co(III)Semisandwich / Pseudo-octahedralAnticancer Metallodrug6x increase in intracellular ROS; high HeLa cytotoxicity
UiO-FHD (ATU-MOF) Zr(IV) frameworkS, N-chelation to Pb(II)Wastewater RemediationMaximum Pb(II) adsorption capacity of 433.15 mg/g
A₂₄A₄₂A₂₈ Assembly Ni(II)Rectangular BoxAnion EncapsulationSelective chloride ion encapsulation

References

  • Synthesis and Characterisation of Some Nickel(II) Complexes with 3-Aryl Substituted Amidinothioureas Asian Journal of Chemistry
  • New Self-Assembled Structural Motifs in Coordination Chemistry Chemical Reviews (ACS Public
  • A supramolecular semiconducting nickel(ii)
  • Semisandwich cobalt(III) complexes as antitumor agents: high intracellular ROS activity and low in vivo toxicity ChemRxiv
  • Design of Zr-MOFs by Introducing Multiple Ligands for Efficient and Selective Capturing of Pb(II)

Sources

Protocols & Analytical Methods

Method

use of N-(aminoiminomethyl)thiourea as a corrosion inhibitor in acidic media

An In-Depth Technical Guide to the Application of N-(aminoiminomethyl)thiourea as a Corrosion Inhibitor in Acidic Media Executive Summary Corrosion of metallic assets, particularly steel, in acidic environments is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Application of N-(aminoiminomethyl)thiourea as a Corrosion Inhibitor in Acidic Media

Executive Summary

Corrosion of metallic assets, particularly steel, in acidic environments is a critical challenge across numerous industries, including oil and gas, chemical processing, and industrial cleaning. The application of organic corrosion inhibitors is a primary strategy for mitigating this degradation. This guide provides a detailed technical overview and practical protocols for the evaluation of N-(aminoiminomethyl)thiourea, a highly effective thiourea derivative, as a corrosion inhibitor. This molecule's efficacy stems from its unique structure, which is rich in nitrogen and sulfur heteroatoms, acting as potent adsorption centers on the metal surface.[1][2] This document is intended for researchers and scientists, offering a foundational understanding of the inhibitor's mechanism, step-by-step experimental methodologies for its evaluation, and guidance on data interpretation.

The Scientific Rationale: Mechanism of Inhibition

The effectiveness of N-(aminoiminomethyl)thiourea as a corrosion inhibitor is fundamentally based on its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the aggressive acidic medium.[1][3]

Causality of Inhibition: The inhibitor molecule possesses multiple active sites—specifically the lone pair electrons on its sulfur and nitrogen atoms. These electrons are readily shared with the vacant d-orbitals of iron atoms on the metal surface, leading to strong adsorption.[4][5] This process can occur through two primary mechanisms:

  • Physisorption: Involves electrostatic attraction between the charged metal surface (which is protonated in acid) and the protonated inhibitor molecule.

  • Chemisorption: Involves the formation of coordinate covalent bonds between the heteroatoms of the inhibitor and the metal atoms, resulting in a more stable and robust protective film.[6][7][8]

This adsorbed layer serves to block the active sites required for the electrochemical corrosion reactions: the anodic dissolution of the metal (Fe → Fe²⁺ + 2e⁻) and the cathodic evolution of hydrogen (2H⁺ + 2e⁻ → H₂). N-(aminoiminomethyl)thiourea typically functions as a mixed-type inhibitor , meaning it suppresses both reactions simultaneously.[1][9][10]

Caption: Adsorption of N-(aminoiminomethyl)thiourea on a metal surface.

Core Experimental Evaluation Protocols

To validate the efficacy of N-(aminoiminomethyl)thiourea, a multi-faceted approach combining gravimetric and electrochemical techniques is essential. The following protocols are designed to be self-validating by consistently including a "blank" or control experiment (corrosive media without inhibitor) for baseline comparison.

Protocol 1: Weight Loss (Gravimetric) Analysis

This method provides a direct and tangible measure of the average corrosion rate and is a foundational technique for inhibitor screening.[11][12] It is standardized by bodies such as ASTM.[13][14]

Objective: To determine the inhibitor's efficiency by measuring the reduction in metal mass loss over a specified period.

Materials & Apparatus:

  • Metal coupons (e.g., mild steel, 2.5cm x 2.0cm x 0.1cm)

  • Abrasive papers (various grits, e.g., 200, 400, 600, 800)

  • Analytical balance (±0.1 mg accuracy)

  • Corrosive medium (e.g., 1.0 M HCl)

  • N-(aminoiminomethyl)thiourea stock solution

  • Glass beakers and hooks for coupon suspension

  • Acetone, distilled water

  • Drying oven or desiccator

Step-by-Step Methodology:

  • Coupon Preparation: Mechanically polish the metal coupons with successive grits of abrasive paper until a mirror-like finish is achieved.

  • Cleaning & Weighing: Degrease the coupons by sonicating in acetone, rinse thoroughly with distilled water, and dry completely. Accurately weigh each coupon and record its initial weight (W_initial).

  • Solution Preparation: Prepare a series of test solutions in beakers. Include a blank solution (e.g., 100 mL of 1.0 M HCl) and several solutions containing different concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm) in 1.0 M HCl.

  • Immersion: Fully immerse one prepared coupon into each beaker using a glass hook. Cover the beakers and leave them undisturbed for a set duration (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

  • Retrieval & Cleaning: After the immersion period, carefully remove each coupon. Gently scrub with a soft brush in a cleaning solution (e.g., 20% NaOH containing 2% zinc dust) to remove corrosion products, rinse with distilled water and acetone.

  • Final Weighing: Dry the cleaned coupons and re-weigh them to obtain the final weight (W_final).

  • Reproducibility: Perform each test in triplicate to ensure the reliability of the results.

Data Analysis & Calculations:

  • Weight Loss (ΔW): ΔW = W_initial - W_final

  • Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ) where:

    • ΔW is the weight loss in grams.

    • A is the surface area of the coupon in cm².

    • t is the immersion time in hours.

    • ρ is the density of the metal in g/cm³ (e.g., ~7.85 for mild steel).

  • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.[15]

  • Surface Coverage (θ): θ = (CR_blank - CR_inh) / CR_blank

Protocol 2: Electrochemical Analysis

Electrochemical techniques offer rapid and mechanistic insights into the corrosion process.[16] A standard three-electrode setup is required, comprising the metal sample as the working electrode (WE), a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE), and a platinum or graphite rod as the counter electrode (CE).

Objective: To determine the corrosion current density (i_corr) and understand the inhibitor's effect on anodic and cathodic reactions.[17]

Step-by-Step Methodology:

  • Electrode Preparation: Prepare the working electrode by embedding a metal sample in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed. Polish the exposed surface as described in Protocol 1.

  • Cell Assembly: Assemble the three-electrode cell with the prepared WE, RE, and CE. Add the test solution (blank or with inhibitor).

  • OCP Stabilization: Immerse the electrodes and monitor the Open Circuit Potential (OCP) until it reaches a stable value (typically 30-60 minutes). This ensures the system is at a steady state before polarization.[16]

  • Polarization Scan: Apply a potential scan from approximately -250 mV to +250 mV relative to the stable OCP at a slow, constant scan rate (e.g., 1 mV/s).[15][18]

  • Data Acquisition: Record the resulting current density as a function of the applied potential to generate a polarization curve (Tafel plot).

Data Analysis & Calculations:

  • Use the potentiostat software to perform a Tafel fit. Extrapolate the linear portions of the anodic and cathodic branches of the curve to their point of intersection.

  • The potential at this intersection is the Corrosion Potential (E_corr) .

  • The current density at this intersection is the Corrosion Current Density (i_corr) .

  • Inhibition Efficiency (%IE): %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[15]

Interpretation: An inhibitor is classified as mixed-type if the change in E_corr with the inhibitor is less than 85 mV compared to the blank.[9]

Objective: To evaluate the properties of the protective inhibitor film and the resistance of the metal to charge transfer.[6][17]

Step-by-Step Methodology:

  • Setup and Stabilization: Use the same electrochemical cell setup and allow the OCP to stabilize as in the PDP protocol.

  • EIS Measurement: At the stable OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., from 100 kHz down to 10 mHz).[18]

  • Data Acquisition: Record the impedance response and plot the data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and Phase Angle vs. log frequency).

Data Analysis & Calculations:

  • Nyquist Plot: The plot for a corrosion system typically shows a depressed semicircle. The diameter of this semicircle is equivalent to the Charge Transfer Resistance (R_ct) . A larger diameter signifies higher corrosion resistance.[19]

  • Equivalent Circuit Modeling: Fit the EIS data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to quantify parameters like solution resistance (R_s) and R_ct.

  • Inhibition Efficiency (%IE): %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100 where R_ct_inh and R_ct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[19]

Data Presentation and Mechanistic Insights

Quantitative Data Summary

Organize the calculated inhibition efficiencies from all methods into a clear, comparative table. This allows for easy assessment of the inhibitor's performance as a function of its concentration.

Inhibitor Conc. (ppm)Weight Loss %IEPDP %IEEIS %IE
0 (Blank)000
5075.478.179.5
10086.288.589.1
20092.893.594.2
50094.195.296.0
Adsorption Isotherm Analysis

To understand the interaction between the inhibitor and the metal surface, the surface coverage data (θ), obtained from the weight loss or electrochemical experiments, can be fitted to various adsorption isotherm models.[20] The Langmuir isotherm is commonly used and assumes monolayer adsorption on a homogeneous surface.[6][15]

Langmuir Isotherm Equation: C / θ = 1 / K_ads + C

Plotting C / θ against C (inhibitor concentration) should yield a straight line if the Langmuir model is applicable. The adsorption equilibrium constant (K_ads) can be calculated from the intercept. This value provides insight into the strength of the adsorption.

Comprehensive Experimental Workflow

The logical flow of a complete inhibitor evaluation study is crucial for obtaining coherent and reliable results.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Acquisition & Analysis prep prep exp exp analysis analysis result result p1 Prepare Metal Coupons e1 Weight Loss Immersion p1->e1 e2 Electrochemical Cell Setup p1->e2 p2 Prepare Acid & Inhibitor Solutions p2->e1 p2->e2 a1 Calculate CR & %IE e1->a1 a2 Run PDP & EIS Scans e2->a2 a4 Adsorption Isotherm Fitting a1->a4 a3 Tafel & Nyquist Analysis a2->a3 a3->a4 a4->result Determine Mechanism & Final Efficiency

Caption: Comprehensive workflow for corrosion inhibitor evaluation.

References

  • Academia.edu. (n.d.). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview.
  • Nguyen, T. H. Y., et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega.
  • IntechOpen. (2024). Adsorption Isotherm Modeling in Corrosion Inhibition Studies.
  • ASTM International. (2024). D2688 Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method).
  • Journal of Materials and Environmental Science. (n.d.). Corrosion inhibition of thiourea and thiadiazole derivatives : A Review.
  • Benchchem. (n.d.). Application Notes and Protocols for Electrochemical Analysis of Corrosion Inhibitors.
  • K, Venkata Muralidhar, et al. (2019). Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. OnePetro.
  • ANSI Webstore. (n.d.). ASTM D2688-11 - Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method).
  • ASTM International. (2024). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method).
  • ResearchGate. (n.d.). Adsorption Isotherm Modeling in Corrosion Inhibition Studies.
  • Journal of Chemical Technology and Metallurgy. (n.d.).
  • TCR Engineering. (2025). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775.
  • Popa, M. V., et al. (n.d.). Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment. PMC.
  • International Journal of Scientific & Technology Research. (2019). Comparison Of Various Adsorption Isotherm Models For Allium Cepa As Corrosion Inhibitor On Austenitic Stainless Steel In Sea Water.
  • ASTM International. (2024). Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method).
  • SciSpace. (n.d.). An Investigation of a Combined Thiourea and Hexamethylenetetramine as Inhibitors for Corrosion of N80 in 15% HCl Solution.
  • World Journal of Advanced Research and Reviews. (2023). Corrosion inhibitory studies of an eco-friendly thiourea derivative of amino acid on aluminium using 0.1M HCl solution.
  • ACS Publications. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy.
  • Journal of Electrochemical Science and Engineering. (2025). Electrochemical and adsorption study of environmentally friendly inhibitor used for low carbon steel.
  • ResearchGate. (2025). Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization Studies of Syzygium guineense as a Mixed-Type Corrosion Inhibitor.
  • Benha Journal of Applied Sciences. (2025). Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds.
  • Surface Engineering and Applied Electrochemistry. (2021). Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy.
  • Portugaliae Electrochimica Acta. (2016). Review on Mechanistic Action of Inhibitors on Steel Corrosion in Acidic Media.
  • World Journal of Advanced Research and Reviews. (2023). Corrosion inhibitory studies of an eco-friendly thiourea derivative of amino acid on aluminium using 0.1M HCl solution.
  • ResearchGate. (2025). Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel.
  • Materials International. (2024). Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium.
  • Malaysian Journal of Analytical Sciences. (n.d.).
  • Zhang, J., et al. (2019). Synthesis, Characterization and Corrosion Inhibition Performance of the Thiourea-chitosan in Acidic Medium.
  • American Journal of Engineering, Mechanics and Architecture. (2024). SYNTHESIS OF CORROSION INHIBITORS BASED ON (THIO)UREA AND ORTHOPHOSPHORIC ACID.

Sources

Application

Catalytic Applications of N-(Aminoiminomethyl)thiourea Derivatives: From Molecular Electrocatalysis to Bifunctional Organocatalysis

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Application Notes and Protocols Introduction and Chemical Rationale N-(aminoiminomethyl)thiourea, commonly referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Application Notes and Protocols

Introduction and Chemical Rationale

N-(aminoiminomethyl)thiourea, commonly referred to as amidinothiourea (ATU) or guanylthiourea, is a highly versatile molecular building block. Structurally, it merges a thiourea moiety (a potent hydrogen-bond donor) with a guanidine/amidine moiety (a strong Brønsted base and hydrogen-bond acceptor).

From a catalytic perspective, this dual functionality enables two distinct, high-impact applications:

  • Molecular Electrocatalysis: ATU acts as a highly effective chelating ligand (utilizing N and S donor atoms) to stabilize transition metals (e.g., Cu, Ni) in precise coordination environments. This forms d-π conjugated molecular electrocatalysts capable of driving complex multi-electron reductions, such as the Nitrate Reduction Reaction (NO3RR) [1].

  • Bifunctional Organocatalysis: The site-isolated thiourea and amidine groups can synergistically activate electrophiles and nucleophiles. When grafted onto Metal-Organic Frameworks (MOFs) or polymerized into Covalent Organic Frameworks (COFs), ATU derivatives serve as robust, recyclable hydrogen-bond-donating catalysts for CO₂ fixation and epoxide ring-opening reactions [2, 3].

Application I: Molecular Electrocatalysis for Nitrate Reduction (NO3RR)

The electrochemical reduction of nitrate (NO₃⁻) to ammonia (NH₃) is a critical pathway for wastewater remediation and decentralized, low-carbon ammonia synthesis. Traditional metallic copper catalysts suffer from poor selectivity and structural degradation.

By coordinating copper with ATU to form Cu-ATU , researchers have developed a d-π conjugated molecular electrocatalyst that suppresses the competing Hydrogen Evolution Reaction (HER) and dramatically enhances NH₃ yield [1].

Mechanistic Insights: The Causality of Cu-N₂S₂ Coordination

The superiority of Cu-ATU over its nickel counterpart (Ni-ATU) or bare metallic copper lies in its specific Cu–N₂S₂ coordination configuration .

  • Electron Transfer & Intermediate Destabilization: During the NO3RR process, the conversion of the *NO intermediate is typically the rate-determining step. Cu-ATU transfers a higher density of electrons to the *NO intermediate compared to Ni-ATU.

  • Bond Weakening: This targeted electron transfer effectively breaks the strong sp² hybridization system of the intermediate, weakening the N=O bonds.

  • Thermodynamic Shift: By increasing the free energy of *NO, Cu-ATU reduces the energy barrier of the rate-determining deoxygenation step, facilitating rapid subsequent hydrogenation to *NH₂ and ultimately NH₃ [1].

NO3RR Cat Cu-ATU Catalyst (d-π Conjugation) Adsorption *NO3 Adsorption Cat->Adsorption NO3 NO3- (aq) NO3->Cat Diffusion Deoxygenation *NO2 -> *NO (Rate Determining) Adsorption->Deoxygenation +e-, +H+ Hydrogenation *NOH -> *NH2 Deoxygenation->Hydrogenation +e-, +H+ NH3 NH3 Desorption Hydrogenation->NH3 +e-, +H+

Fig 1. Mechanism of NO3RR to NH3 catalyzed by the Cu-ATU molecular electrocatalyst.

Protocol 1: Synthesis and Evaluation of Cu-ATU Electrocatalyst

Materials Requisite: N-(aminoiminomethyl)thiourea (ATU, 99%), Copper(II) chloride dihydrate (CuCl₂·2H₂O), Nafion solution (5 wt%), Carbon cloth.

Step-by-Step Methodology:

  • Complexation: Dissolve 1.0 mmol of ATU and 0.5 mmol of CuCl₂·2H₂O in 20 mL of deionized water. The use of a non-organic solvent ensures a green synthesis pathway.

  • Conjugation: Stir the mixture continuously at room temperature for 4 hours. The color shift indicates the formation of the d-π conjugated Cu-ATU complex.

  • Isolation: Collect the precipitate via centrifugation (8000 rpm, 10 min). Wash the pellet sequentially with deionized water and ethanol three times to remove unreacted precursors. Dry under vacuum at 60 °C overnight.

  • Ink Formulation: Disperse 5.0 mg of the synthesized Cu-ATU powder and 10 μL of Nafion in 1 mL of a water/ethanol mixture (1:1 v/v). Sonicate for 30 minutes in an ice bath to achieve a homogeneous catalyst ink.

  • Electrode Fabrication: Drop-cast the ink onto a pre-cleaned 1×1 cm carbon cloth electrode. Dry under ambient conditions.

  • Electrochemical Testing: Conduct NO3RR in an H-type electrochemical cell separated by a Nafion 117 membrane, using 0.1 M KOH + 0.1 M KNO₃ as the catholyte.

Validation Checkpoint: Prior to full electrolysis, perform Cyclic Voltammetry (CV) in a blank electrolyte (0.1 M KOH) versus the NO₃⁻-containing electrolyte. A sharp, distinct increase in cathodic current density exclusively in the presence of NO₃⁻ validates the intrinsic activity and successful deposition of the Cu-ATU active sites.

Quantitative Data: NO3RR Performance

Table 1: Electrocatalytic NO3RR Performance Comparison

Catalyst SystemCoordinationNH₃ Yield Rate (mg h⁻¹ mg_cat⁻¹)Faradaic Efficiency (%)Applied Potential (V vs. RHE)
Cu-ATU Cu–N₂S₂ 159.8 91.7 -1.34 to -1.54
Ni-ATUNi–N₄45.262.3-1.54
Bare Cu FoilMetallic< 10.0< 20.0-1.54

Data summarized from recent comparative molecular electrocatalysis studies [1].

Application II: Bifunctional Organocatalysis for CO₂ Fixation

Beyond electrocatalysis, ATU is a premier building block for heterogeneous organocatalysts. When immobilized on porous supports (like UiO-66-NH₂ MOFs) or integrated into Covalent Organic Frameworks (COFs), the ATU motif drives the chemical fixation of CO₂ into cyclic carbonates via epoxide cycloaddition [2, 3].

Mechanistic Insights: Dual Activation via Hydrogen Bonding

The conversion of epoxides and CO₂ into cyclic carbonates requires overcoming a high kinetic barrier for epoxide ring-opening. ATU acts as a bifunctional catalyst :

  • Electrophile Activation: The thiourea group acts as a double hydrogen-bond donor. It coordinates with the oxygen atom of the epoxide, withdrawing electron density and increasing the electrophilicity of the adjacent carbon atoms.

  • Nucleophile Stabilization: The basic amidine group stabilizes the incoming CO₂ molecule and the intermediate alkoxide species. This synergistic push-pull mechanism drastically lowers the activation energy of the ring-opening step, preventing catalyst quenching and allowing for high turnover frequencies [2].

Organocatalysis Cat ATU Organocatalyst (Thiourea + Amidine) H_Bond H-Bond Activation (by Thiourea) Cat->H_Bond Epoxide Epoxide Substrate Epoxide->H_Bond RingOpen Ring Opening (Nucleophilic Attack) H_Bond->RingOpen CO2_Insert CO2 Insertion (Stabilized by Amidine) RingOpen->CO2_Insert + CO2 Cyclization Ring Closure & Product Release CO2_Insert->Cyclization Cyclization->Cat Catalyst Regeneration

Fig 2. Bifunctional organocatalytic cycle for CO2 cycloaddition using ATU derivatives.

Protocol 2: CO₂ Cycloaddition via ATU-Functionalized Frameworks

Materials Requisite: Epichlorohydrin (epoxide substrate), ATU-functionalized MOF/COF catalyst, CO₂ gas (99.99% purity), 25 mL stainless-steel autoclave.

Step-by-Step Methodology:

  • Reactor Loading: In a 25 mL stainless-steel autoclave, add 10.0 mmol of the epoxide substrate (e.g., epichlorohydrin), 0.12 mmol (approx. 1.2 wt% relative to the substrate) of the ATU-functionalized catalyst, and a magnetic stir bar. No additional organic solvent is required, ensuring a solvent-free green chemistry process.

  • Purging: Seal the reactor tightly. Purge the system with CO₂ gas three times at low pressure (0.5 MPa) to completely displace residual atmospheric air.

  • Pressurization: Pressurize the reactor with CO₂ to a final pressure of 2.5 MPa.

  • Reaction: Transfer the autoclave to a pre-heated oil bath set at 95 °C. Stir the mixture at 600 rpm for exactly 8 hours.

  • Recovery: Cool the reactor to room temperature using an ice-water bath. Slowly depressurize the vessel to release unreacted CO₂.

  • Analysis: Add 5 mL of ethyl acetate to the crude mixture and centrifuge (5000 rpm, 5 min) to recover the heterogeneous catalyst. Analyze the supernatant via ¹H-NMR or GC-MS to calculate conversion and selectivity.

Validation Checkpoint: Run a parallel control reaction under identical conditions but omitting the ATU catalyst. The epoxide conversion should drop to < 5%. This confirms that the background thermal reaction is negligible and the observed kinetics are entirely driven by the ATU hydrogen-bonding network.

Quantitative Data: CO₂ Fixation Performance

Table 2: Organocatalytic CO₂ Fixation (Epichlorohydrin to Chloropropene Carbonate)

Catalyst SystemActive MotifConversion (%)Selectivity (%)Reaction Conditions
ATU-Functionalized MOF Thiourea + Amidine 98.1 > 98.0 95 °C, 2.5 MPa, 8 h
Homogeneous ATUThiourea + Amidine82.389.595 °C, 2.5 MPa, 8 h
Unfunctionalized MOFNone15.445.295 °C, 2.5 MPa, 8 h

Data highlights the critical role of site-isolated ATU motifs in preventing catalyst self-quenching and maximizing conversion[2, 3].

References

  • Title: Conversion of Nitrate to Ammonia by Amidinothiourea-Coordinated Metal Molecular Electrocatalysts with d−π Conjugation Source: ACS Applied Materials & Interfaces (2024) URL: [Link]

  • Title: (Thio)urea-Based Covalent Organic Framework as a Hydrogen-Bond-Donating Catalyst Source: ACS Applied Materials & Interfaces (2020) URL: [Link]

  • Title: Imidazolium ionic liquid functionalized UiO-66-NH2 as highly efficient catalysts for chemical fixation of CO2 into cyclic carbon Source: Microporous and Mesoporous Materials (2020) URL: [Link]

Method

The Versatility of Amidinothiourea: A Precursor for the Synthesis of Bioactive Heterocycles

Introduction Amidinothiourea, also known as guanylthiourea, is a highly reactive and versatile chemical intermediate that serves as a pivotal building block in the synthesis of a wide array of pharmaceutical compounds.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Amidinothiourea, also known as guanylthiourea, is a highly reactive and versatile chemical intermediate that serves as a pivotal building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its unique molecular architecture, featuring both a nucleophilic thiourea moiety and a reactive amidine group, allows for its participation in a variety of cyclization and functionalization reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of amidinothiourea as a precursor in pharmaceutical synthesis. We will explore its application in the synthesis of key heterocyclic scaffolds, including 1,3,5-triazines and pyrimidines, which are prevalent in numerous biologically active molecules. Detailed experimental protocols, mechanistic insights, and data are provided to empower chemists to leverage the full potential of this valuable reagent.

Core Principles of Amidinothiourea Reactivity

The synthetic utility of amidinothiourea stems from the differential reactivity of its functional groups. The thiourea portion can act as a binucleophile, while the amidine group can participate in cyclization reactions. This dual reactivity makes it an ideal precursor for the construction of various nitrogen- and sulfur-containing heterocycles. The general reactivity pattern often involves the initial reaction of the more nucleophilic sulfur or nitrogen atoms, followed by an intramolecular cyclization.

Application 1: Synthesis of 2,4-Diamino-1,3,5-Triazines

The 2,4-diamino-1,3,5-triazine core is a privileged scaffold in medicinal chemistry, found in a range of approved drugs and clinical candidates with anticancer, antiviral, and antimalarial properties.[3][4][5] Amidinothiourea, or its conceptual equivalent cyanoguanidine (dicyandiamide), serves as a key precursor for the construction of this heterocyclic system. The synthesis typically involves the condensation of amidinothiourea with a suitable electrophile, such as a nitrile, followed by cyclization.

Mechanistic Rationale

The formation of the 1,3,5-triazine ring from a guanidine-containing precursor like amidinothiourea proceeds through a stepwise addition-cyclization-elimination pathway. The initial step involves the nucleophilic attack of a nitrogen from the guanidine moiety onto the electrophilic carbon of the reaction partner (e.g., a nitrile). This is followed by an intramolecular cyclization and subsequent elimination of a small molecule (e.g., ammonia or hydrogen sulfide) to afford the stable aromatic triazine ring. Microwave-assisted synthesis has been shown to significantly accelerate these reactions, leading to higher yields and shorter reaction times.[6]

Experimental Protocol: Microwave-Assisted Synthesis of 6-Aryl-2,4-diamino-1,3,5-triazines

This protocol describes a two-step synthesis method, where a biguanide intermediate is first formed and then cyclized to the desired 2,4-diamino-1,3,5-triazine.[7]

Step 1: Synthesis of Biguanide Intermediate

  • In a microwave-safe vial, combine cyanoguanidine (1.0 mmol), the desired aniline (1.0 mmol), and a catalytic amount of a suitable acid (e.g., HCl).

  • Add a minimal amount of a high-boiling point solvent like 2-methoxyethanol to ensure efficient microwave heating.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture for 10 minutes at 130°C.

  • After cooling, the intermediate biguanide can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of 2,4-Diamino-1,3,5-triazine

  • To the vial containing the biguanide intermediate, add the corresponding nitrile (1.2 mmol) and a catalytic amount of a base such as sodium methoxide.

  • Seal the vial and irradiate the mixture in the microwave reactor at 190°C for 10-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary
EntryAryl Group (from Aniline)NitrileProductYield (%)Reference
1PhenylBenzonitrile6-Phenyl-2,4-diamino-1,3,5-triazine86[7]
24-ChlorophenylAcetonitrile6-Methyl-2,4-diamino-1,3,5-triazine75[7]
34-Methoxyphenyl4-Methoxybenzonitrile6-(4-Methoxyphenyl)-2,4-diamino-1,3,5-triazine82[7]

Application 2: Synthesis of Bioactive Pyrimidine Derivatives

The pyrimidine ring is another fundamental heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[8][9][10] Amidinothiourea can be effectively utilized in the synthesis of pyrimidine derivatives through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

Mechanistic Rationale

The synthesis of pyrimidines from amidinothiourea and a 1,3-dicarbonyl compound follows a well-established cyclocondensation pathway. The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of amidinothiourea on one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular condensation of the second amino group with the remaining carbonyl group, leading to the formation of a dihydropyrimidine intermediate. Subsequent dehydration or oxidation then yields the aromatic pyrimidine ring. The use of a base or acid catalyst can facilitate the reaction.

Experimental Protocol: Synthesis of 4,6-Disubstituted-2-aminopyrimidines

This protocol outlines the general procedure for the condensation of amidinothiourea with a β-ketoester.

  • In a round-bottom flask equipped with a reflux condenser, dissolve the β-ketoester (1.0 mmol) and amidinothiourea (1.1 mmol) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a base (e.g., sodium ethoxide) or an acid (e.g., concentrated HCl).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Data Summary
Entryβ-KetoesterProductCatalystYield (%)Reference
1Ethyl acetoacetate4-Methyl-6-hydroxy-2-aminopyrimidineSodium Ethoxide78[8]
2Ethyl benzoylacetate4-Phenyl-6-hydroxy-2-aminopyrimidineAcetic Acid72[8]
3Diethyl malonate4,6-Dihydroxy-2-aminopyrimidineSodium Ethoxide85[8]

Application 3: Synthesis of Substituted Guanidines

The guanidine functional group is a key pharmacophore present in numerous biologically active natural products and synthetic drugs.[11] Amidinothiourea can serve as a precursor for the synthesis of substituted guanidines through desulfurization and subsequent reaction with amines.

Mechanistic Rationale

The conversion of a thiourea to a guanidine involves the activation of the thiocarbonyl group, making it a better leaving group. This is often achieved using a desulfurizing agent, such as a heavy metal salt (e.g., HgCl₂) or an oxidizing agent. The activated intermediate, often a carbodiimide, is then attacked by an amine to form the guanidine product. Ultrasound-assisted synthesis can enhance the rate of this transformation.[12]

Experimental Protocol: Ultrasound-Assisted Synthesis of N,N',N''-Trisubstituted Guanidines

This protocol utilizes an ultrasound-assisted method for the conversion of a disubstituted thiourea (which can be derived from amidinothiourea) to a trisubstituted guanidine.

  • In a reaction vessel, dissolve the 1,3-disubstituted thiourea (1.0 mmol) and the desired amine (1.2 mmol) in a suitable solvent (e.g., acetonitrile).

  • Add a desulfurizing agent, such as 2,4,6-trichloro-1,3,5-triazine (TCT) (0.5 mmol).

  • Place the reaction vessel in an ultrasonic bath and irradiate at a controlled temperature (e.g., 40-50 °C).

  • Monitor the reaction by TLC until the starting thiourea is consumed.

  • Upon completion, filter the reaction mixture to remove any insoluble byproducts.

  • Evaporate the solvent under reduced pressure.

  • The crude guanidine derivative can be purified by column chromatography on silica gel.

Data Summary
EntryThioureaAmineProductYield (%)Reference
11,3-DiphenylthioureaBenzylamine1,2,3-Triphenylguanidine92[12]
21,3-Di-p-tolylthioureaAniline1,2-Di-p-tolyl-3-phenylguanidine88[12]
31-Allyl-3-phenylthioureaCyclohexylamine1-Allyl-2-cyclohexyl-3-phenylguanidine85[12]

Visualizations

Experimental Workflow for Microwave-Assisted Triazine Synthesis

G cluster_0 Step 1: Biguanide Formation cluster_1 Step 2: Triazine Formation A Combine Cyanoguanidine, Aniline, and Acid Catalyst B Add Solvent (e.g., 2-methoxyethanol) A->B C Seal Vial B->C D Microwave Irradiation (130°C, 10 min) C->D E Biguanide Intermediate D->E F Add Nitrile and Base (e.g., NaOMe) E->F To next step G Seal Vial F->G H Microwave Irradiation (190°C, 10-30 min) G->H I Cool and Precipitate in Water H->I J Filter and Purify I->J K 2,4-Diamino-1,3,5-Triazine J->K G cluster_reactants cluster_products Amidinothiourea Amidinothiourea Plus1 + Aminopyrimidine 2-Aminopyrimidine Derivative Amidinothiourea->Aminopyrimidine Cyclocondensation (Acid or Base Catalyst) BetaKetoester β-Ketoester BetaKetoester->Aminopyrimidine Cyclocondensation (Acid or Base Catalyst)

Caption: General reaction scheme for the synthesis of 2-aminopyrimidines from amidinothiourea.

Conclusion

Amidinothiourea is a cost-effective and highly versatile precursor for the synthesis of a diverse range of pharmaceutically relevant heterocyclic compounds. Its unique reactivity profile enables the efficient construction of complex molecular architectures, such as 1,3,5-triazines and pyrimidines, which are central to many drug discovery programs. The protocols and data presented in this application note are intended to serve as a practical guide for chemists to effectively utilize amidinothiourea in their synthetic endeavors. The continued exploration of the reactivity of this valuable building block will undoubtedly lead to the discovery of novel bioactive molecules with therapeutic potential.

References

  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Synthesis: The Versatility of Amidinothiourea.
  • Toscani, A., Denaro, R., et al. (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Molecules, 26(16), 4945. Available from: [Link]

  • Ghoneim, A. A., & Morsy, N. M. (2017). A Facile Synthesis of New Heterocyclic Compounds from Thiourea and Urea, which Links with Some Hexoses. Organic Chemistry: An Indian Journal, 13(3), 114. Available from: [Link]

  • López-García, M. A., et al. (2018). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules, 23(8), 1969. Available from: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

  • El-Sayed, M. A., et al. (2025). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Journal of the Iranian Chemical Society. Available from: [Link]

  • Singh, P., & Kumar, A. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 272-296. Available from: [Link]

  • Kaur, N., et al. (2025). Simple and Efficient Methodology to Prepare Guanidines from 1,3-Disubstituted Thioureas. Letters in Organic Chemistry. Available from: [Link]

  • Toscani, A., Denaro, R., et al. (2021). Synthesis and biological evaluation of amidinourea derivatives against herpes simplex viruses. King's College London Research Portal. Available from: [Link]

  • Kumar, A. (2014). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Oriental Journal of Chemistry, 30(3), 1269-1273. Available from: [Link]

  • Sharma, V., & Kumar, P. (2014). Synthesis and biological activities of pyrimidines: a review. International Journal of Pharmaceutical Sciences and Research, 5(12), 5267-5283. Available from: [Link]

  • China Chemical Manufacturer. (2026). Amidinothiourea (CAS 2114-02-5): Comprehensive Guide to This Pharmaceutical Intermediate. Available from: [Link]

  • Wu, Z. C., & Borger, D. L. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10921-10928. Available from: [Link]

  • Wu, Z. C., & Borger, D. L. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. PubMed. Available from: [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Journal of Advanced Research in Applied Sciences and Engineering Technology, 33(1), 162-171. Available from: [Link]

  • Sharma, S., et al. (2020). Ultrasound-Assisted Synthesis of Substituted Guanidines from Thioureas. ChemistrySelect, 5(29), 8969-8973. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Archiv der Pharmazie, 345(10), 826-833. Available from: [Link]

  • Nishimura, T., et al. (1974). Antiviral compounds. IV. Synthesis and anti-influenza virus activity of amidinohydrazones. Chemical & Pharmaceutical Bulletin, 22(10), 2444-2447. Available from: [Link]

  • Linton, B. R., et al. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(5), 1566-1568. Available from: [Link]

  • Organic Chemistry Portal. (2017). Synthesis of 1,3,5-triazines. Available from: [Link]

  • Singh, B. (1991). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REACTION WITH ISONANATES. HETEROCYCLES, 32(9), 1741-1747. Available from: [Link]

  • Jacintomoreno, A., et al. (2019). Suggested mechanism for 1,3,5-triazine formation. ResearchGate. Available from: [Link]

  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023). ACS Omega. Available from: [Link]

  • Afonso, C., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(2), 81-99. Available from: [Link]

  • Chen, J., et al. (2014). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 10, 1447-1454. Available from: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). ResearchGate. Available from: [Link]

  • Traore, M., et al. (2022). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research and Allied Sciences, 11(2), 1-11. Available from: [Link]

  • Okino, T., et al. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. Journal of the American Chemical Society, 127(1), 119-125. Available from: [Link]

  • Reactions of Alpha-Beta Unsaturated Carbonyl Compounds. (2017). YouTube. Available from: [Link]

  • Sharanin, Y. A., et al. (1998). Reactions of carbonyl compounds with {alpha},{beta}-unsaturated nitriles as a convenient pathway to carbo- and heterocycles. Russian Chemical Reviews, 67(5), 393-422. Available from: [Link]

  • α,β-Unsaturated Carbonyl Compounds. (n.d.). Available from: [Link]

  • Synthesis of β-Amino ketones, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Beilstein J. Org. Chem. (2016). Asymmetric α-amination of β-keto esters using a guanidine–bisurea bifunctional organocatalyst. Available from: [Link]

  • Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. (2010). MDPI. Available from: [Link]

  • US6642035B2 - Synthesis of B-keto esters. (2003). Google Patents.
  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). ResearchGate. Available from: [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. (2024). Beilstein Journals. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of Thiourea, N-(aminoiminomethyl)- in organic solvents

Technical Support Center: N-(aminoiminomethyl)-thiourea Welcome to the technical support guide for N-(aminoiminomethyl)-thiourea (also known as guanidinylthiourea or amidinothiourea). This document provides in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(aminoiminomethyl)-thiourea

Welcome to the technical support guide for N-(aminoiminomethyl)-thiourea (also known as guanidinylthiourea or amidinothiourea). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its solubility in organic solvents, a common hurdle for researchers and drug development professionals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with N-(aminoiminomethyl)-thiourea.

Q1: Why is my N-(aminoiminomethyl)-thiourea not dissolving in my chosen organic solvent?

A1: The poor solubility of N-(aminoiminomethyl)-thiourea in many common organic solvents stems directly from its molecular structure. The principle of "like dissolves like" is fundamental here; polar molecules dissolve well in polar solvents, while non-polar molecules dissolve in non-polar solvents.[1][2]

Your compound has two key features that make it extremely polar:

  • Guanidinyl Group: The -(C=NH)NH2 group is strongly basic and contains multiple N-H bonds that are excellent hydrogen bond donors.

  • Thiourea Group: The -(C=S)NH2 group is also highly polar and contributes to an extensive network of hydrogen bonds.

These groups create strong intermolecular forces (primarily hydrogen bonds) that hold the molecules together tightly in a solid crystal lattice. For dissolution to occur, the solvent molecules must provide enough energy to break these strong solute-solute bonds and form new, stable solute-solvent interactions. Non-polar or weakly polar solvents like hexanes, toluene, or diethyl ether simply cannot interact strongly enough to overcome the compound's high crystal lattice energy.

Q2: What are the best starting solvents to try for solubilizing N-(aminoiminomethyl)-thiourea?

A2: Based on its highly polar nature and data from analogous compounds, you should begin with highly polar solvents.[3]

  • Top Tier (Polar Aprotic): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points.[4] They are strong hydrogen bond acceptors and have high dielectric constants, making them highly effective at solvating polar molecules. The parent compound, thiourea, is highly soluble in DMSO (36 g/100 g at 25°C).[3]

  • Second Tier (Polar Protic): Methanol and Ethanol are also good options. N-(aminoiminomethyl)-thiourea is reported to be soluble in methanol.[5] These solvents can act as both hydrogen bond donors and acceptors.[6]

  • Avoid: Do not start with non-polar solvents like benzene, toluene, xylenes (BTXs), hexanes, or carbon tetrachloride, as the compound is reported to be insoluble in these.[3][5]

Q3: My experimental procedure requires a less polar solvent system. How can I improve solubility without chemically modifying the compound?

A3: This is a classic formulation challenge that can often be solved using co-solvency . A co-solvent is a water-miscible or polar organic solvent used in small amounts to increase the solubility of a compound in a different primary solvent.[2][7]

The strategy is to add a small percentage of a "strong" solvent (like DMSO) to your less polar "bulk" solvent. The co-solvent works by reducing the interfacial tension between the solvent and the solute, effectively making the bulk solvent system more "hospitable" to the polar compound.[2] For a detailed method, see the Troubleshooting Workflow 1 .

Q4: When should I consider chemical modification to improve solubility?

A4: You should consider chemical modification when co-solvency is insufficient or if the presence of a strong co-solvent (like DMSO) interferes with your downstream chemistry (e.g., in sensitive catalytic reactions).

The most effective modification for this molecule is in-situ salt formation . The guanidinyl group is strongly basic and can be readily protonated by an acid to form a guanidinium salt.[8] This ionic salt is vastly more polar than the neutral parent compound and will exhibit significantly enhanced solubility in polar and moderately polar solvents.[9][10] For a detailed method, see the Troubleshooting Workflow 2 .

Q5: Will heating the mixture improve solubility?

A5: Yes, in most cases, increasing the temperature will increase both the rate of dissolution and the overall solubility of a solid in a liquid.[1][11] However, you must proceed with caution. N-(aminoiminomethyl)-thiourea has a reported melting point of ~160°C, and its parent, thiourea, begins to decompose around 200°C.[3][5] Always use gentle heating and verify that your compound has not degraded after being brought into solution, as high temperatures can catalyze decomposition.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured, step-by-step workflows to systematically address solubility issues.

Visualization: The Root of the Solubility Problem

The diagram below illustrates the key molecular features of N-(aminoiminomethyl)-thiourea that contribute to its challenging solubility profile.

cluster_molecule Molecular Properties cluster_forces Intermolecular Forces cluster_consequence Resulting Challenge mol N-(aminoiminomethyl)-thiourea guanidinyl Guanidinyl Group (Strongly Basic) mol->guanidinyl thiourea Thiourea Group (Highly Polar) mol->thiourea h_donor N-H Groups (H-Bond Donors) guanidinyl->h_donor thiourea->h_donor h_acceptor C=S & C=N Groups (H-Bond Acceptors) thiourea->h_acceptor strong_forces Strong Intermolecular Hydrogen Bonding h_donor->strong_forces h_acceptor->strong_forces lattice High Crystal Lattice Energy strong_forces->lattice solubility Poor Solubility in Low-Polarity Solvents lattice->solubility start Start: Dissolve Compound in Target Organic Solvent q1 Is it fully soluble? start->q1 proc1 Proceed with Experiment q1->proc1 Yes cosolv Strategy 1: Try Co-Solvency (e.g., add 10% DMSO) q1->cosolv No q2 Is it soluble now? cosolv->q2 proc2 Proceed, but verify co-solvent compatibility with downstream steps q2->proc2 Yes ph_mod Strategy 2: Try pH Modification (Add 1 eq. Acid) q2->ph_mod No q3 Is it soluble now? ph_mod->q3 proc3 Proceed, but verify acidic conditions are compatible q3->proc3 Yes end Re-evaluate Experiment: - Choose a more polar  primary solvent - Consider derivatization q3->end No

Sources

Optimization

Technical Support Center: Troubleshooting Amidinothiourea Thermal Degradation During Reflux

Welcome to the Technical Support Center for Thiourea, N-(aminoiminomethyl)- (commonly referred to as Amidinothiourea or Guanylthiourea). This compound is a highly versatile scaffold in pharmaceutical synthesis, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Thiourea, N-(aminoiminomethyl)- (commonly referred to as Amidinothiourea or Guanylthiourea). This compound is a highly versatile scaffold in pharmaceutical synthesis, particularly for developing antimalarial and antimicrobial agents[1]. However, its inherent thermal instability poses a significant challenge during high-temperature reactions.

This guide provides mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to help you maintain the structural integrity of Amidinothiourea during reflux.

Mechanistic Overview: The Causality of Degradation

Amidinothiourea exhibits thiol-thioketo tautomerism, a property that makes it an excellent nucleophile for forming metal complexes and heterocycles[2]. However, this same electronic flexibility makes the C-S bond highly susceptible to cleavage under thermal stress.

When subjected to uncontrolled reflux—especially near its decomposition melting point of 170–172°C or in highly polar, alkaline environments—the molecule undergoes partial rearrangement to guanidine thiocyanate[1]. This rearrangement is accompanied by the elimination of hydrogen sulfide (H₂S) and ammonia (NH₃)[3]. Furthermore, in the presence of oxygen and alkaline pH, thiourea derivatives rapidly decompose via C-S bond cleavage to yield urea residues and reactive sulfoxylate ions[4].

G A Amidinothiourea (Guanylthiourea) B Uncontrolled Reflux (High pH, Protic Solvents) A->B Thermal Stress E Optimized Reflux (Controlled pH, Inert Atm) A->E Stabilized Conditions C Hydrolysis & Elimination (C-S Bond Cleavage) B->C D Degradation Products (H2S, NH3, Urea, Cyanamide) C->D F Stable Activation (Tautomeric Stabilization) E->F G Target Synthesis (e.g., Thiazoles) F->G

Logical pathway of Amidinothiourea thermal degradation vs. stabilization.

Troubleshooting Guides & FAQs

Q1: Why does my reaction mixture turn yellow/brown and evolve a foul-smelling gas during reflux? A: The gas is hydrogen sulfide (H₂S), and the color change indicates thermal decomposition. At elevated temperatures, Amidinothiourea melts and decomposes into a yellow liquid, undergoing a structural rearrangement to guanidine thiocyanate[3]. This indicates that your reflux temperature is too high, or your solvent is facilitating premature C-S bond cleavage.

Q2: How does solvent choice impact the thermal stability of Amidinothiourea? A: Protic solvents (like water or unbuffered alcohols) can facilitate hydrolysis at elevated temperatures. Using strictly anhydrous, aprotic solvents (e.g., dry dioxane or acetonitrile) or carefully controlled ethanol minimizes nucleophilic attack on the thiocarbonyl carbon[1].

Q3: What is the mechanistic role of pH in preventing degradation? A: Alkaline conditions drastically accelerate the decomposition of thiourea derivatives. Base-catalyzed cleavage of the C-S bond leads to the formation of urea residues and sulfoxylate ions[4]. Maintaining a neutral to slightly acidic pH (pH 4–6) protonates the amidino group, stabilizing the thiol-thioketo tautomer and preventing auto-degradation[2].

Q4: How can I monitor and validate that my reagent isn't degrading in real-time? A: Do not rely solely on end-point TLC. Implement a self-validating check by suspending a strip of lead(II) acetate paper at the exhaust of your reflux condenser. If the paper turns brown or black, H₂S is evolving, confirming active degradation.

Quantitative Data: Solvent and Environmental Effects

To optimize your reaction conditions, consult the following table summarizing the causality between reaction environments and Amidinothiourea stability.

Solvent SystempH ConditionReflux Temp (°C)Estimated StabilityPrimary Degradation Pathway
Water / Aqueous Alkaline (pH > 8)100°CPoor (< 1 hour)C-S bond cleavage, hydrolysis to urea[4]
Ethanol (Unbuffered) Neutral78°CModerate (2-4 hours)Partial rearrangement, H₂S evolution[3]
Acetonitrile (Dry) Neutral82°CHigh (> 12 hours)Minimal (requires strict anhydrous conditions)
Dioxane / Acidic Acidic (pH 4-6)101°CHigh (> 8 hours)Protonation stabilizes tautomer[2]

Detailed Experimental Protocol: Optimized Reflux Workflow

This protocol is designed for S-alkylation or cyclization reactions (e.g., synthesizing thiazole derivatives) using Amidinothiourea. It incorporates self-validating steps to ensure the structural integrity of the reagent.

Phase 1: Preparation and Degassing

Causality: Oxygen exacerbates the decomposition of thiourea derivatives into reactive sulfur species[4]. Removing oxygen prevents oxidative degradation.

  • Add the chosen solvent (e.g., anhydrous ethanol or dioxane) to a round-bottom flask.

  • Purge the solvent with Argon or Nitrogen gas for 15 minutes using a sparging needle.

  • Add Amidinothiourea (1 equivalent) and your substrate to the degassed solvent.

Phase 2: Controlled Heating and Self-Validation

Causality: Gradual heating prevents localized hot spots that trigger the sudden elimination of H₂S[3]. 4. Equip the flask with a reflux condenser. 5. Self-Validation Checkpoint: Tape a small piece of moistened lead(II) acetate paper to the inside of the condenser's gas outlet. 6. Lower the flask into an oil bath and ramp the temperature slowly (e.g., 2°C/minute) until a gentle reflux is achieved (do not exceed 80°C if using ethanol). 7. Monitor: If the lead acetate paper begins to darken (indicating H₂S release), immediately lower the oil bath temperature by 5°C. The system validates its own stability in real-time.

Phase 3: Quenching and Isolation

Causality: Prolonged exposure to heat after the substrate is consumed leads to secondary degradation of the product[1]. 8. Monitor reaction progress via TLC or HPLC every 30 minutes. 9. Once the substrate is consumed, immediately remove the flask from the oil bath and submerge it in an ice-water bath to rapidly quench the thermal energy. 10. Filter the precipitated product and wash with cold methanol to remove any trace degradation byproducts[1].

Workflow Step1 1. Solvent Prep (Degassing & Drying) Step2 2. Reagent Addition (Amidinothiourea) Step1->Step2 Step3 3. Controlled Heating (Ramp to 70-80°C) Step2->Step3 Step4 4. Real-Time Monitor (TLC / Lead Acetate) Step3->Step4 Step4->Step3 Incomplete Step5 5. Rapid Quenching (Ice Bath) Step4->Step5 Reaction Complete Step6 6. Isolation (Filtration) Step5->Step6

Step-by-step workflow for optimized reflux of Amidinothiourea.

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of Crude Guanylthiourea

Welcome to the Technical Support Center for the purification and recrystallization of crude guanylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and recrystallization of crude guanylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity guanylthiourea for your downstream applications.

Foundational Knowledge: Understanding Guanylthiourea Properties

Before delving into purification techniques, a fundamental understanding of guanylthiourea's properties is crucial for making informed experimental choices.

Guanylthiourea, also known as amidinothiourea, presents as a milky white crystalline powder.[1] Its purification is primarily dictated by its solubility profile and thermal stability.

Key Physical and Chemical Properties:

PropertyValueSource(s)
Molecular Weight 118.16 g/mol [1]
Appearance Milky white crystalline powder[1]
Melting Point 159.5°C or higher (decomposes)[1][2]
Solubility Soluble in methanol. Slightly soluble in water (~3%). Insoluble in benzene and toluene.[1][3]
Stability Stable under proper storage conditions (cool, dark place). Incompatible with strong oxidizing agents.[3][4]

The significant difference in solubility between hot and cold solvents is the cornerstone of its purification by recrystallization. Methanol is a particularly effective solvent for this purpose.[2][5]

Experimental Protocol: Recrystallization of Crude Guanylthiourea from Methanol

This protocol is adapted from established procedures and is designed to yield high-purity guanylthiourea.[2][5]

Materials:

  • Crude guanylthiourea

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Procedure:

  • Preparation: Begin by powdering the crude guanylthiourea crystals to increase the surface area for dissolution.[2]

  • Dissolution: In a fume hood, place the powdered crude guanylthiourea into an Erlenmeyer flask. For every gram of crude solid, add approximately 8-9 mL of methanol.[2]

  • Heating: Gently heat the mixture to boiling using a heating mantle or steam bath while continuously stirring or swirling to facilitate complete dissolution.[5] Add methanol in small portions if necessary to dissolve all the solid. It is critical to use the minimum amount of hot solvent to ensure a saturated solution, which is essential for maximizing yield.[6]

  • Hot Filtration (Optional but Recommended): If the hot solution contains insoluble impurities (e.g., dust, particulate matter), perform a hot filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[7] This step prevents premature crystallization and removes suspended impurities.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals, as rapid cooling can trap impurities within the crystal lattice.[8][9]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 24 hours to complete the crystallization process.[2][5]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold methanol to remove any residual mother liquor containing dissolved impurities.[5]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove residual solvent.

The expected melting point of the purified guanylthiourea should be in the range of 170–172°C (with decomposition).[2][5]

Visualizing the Workflow

The following diagram illustrates the key stages of the guanylthiourea purification process.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Guanylthiourea add_methanol Add Minimum Hot Methanol (8-9 mL/g) crude->add_methanol 1 dissolved Saturated Solution add_methanol->dissolved 2 hot_filtration Hot Filtration (Optional) dissolved->hot_filtration impurities_out Insoluble Impurities Removed hot_filtration->impurities_out cooling Slow Cooling to RT, then Ice Bath (0°C) hot_filtration->cooling Clear Filtrate crystallization Crystal Formation cooling->crystallization 3 vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration 4 wash Wash with Cold Methanol vacuum_filtration->wash 5 drying Drying wash->drying 6 pure_product Pure Guanylthiourea (m.p. 170-172°C) drying->pure_product

Caption: Workflow for the recrystallization of crude guanylthiourea.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of guanylthiourea.

Q1: Why are my crystals not forming after cooling the solution?

  • Possible Cause: The most common reason is the use of too much solvent during the dissolution step, resulting in a solution that is not saturated.[8][10]

  • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. If the problem persists, you can try scratching the inside of the flask with a glass stirring rod at the surface of the solution to induce crystal nucleation.[8] As a last resort, the solvent can be completely removed by rotary evaporation to recover the crude solid, and the recrystallization can be attempted again.[8]

Q2: The recrystallized product has a low melting point and appears discolored. What went wrong?

  • Possible Cause 1: The cooling process was too rapid, which can lead to the trapping of impurities within the crystal lattice.[9]

  • Solution 1: Redissolve the crystals in the minimum amount of hot methanol and allow the solution to cool more slowly. Insulating the flask can help achieve a slower cooling rate.[8]

  • Possible Cause 2: The crude material contains a significant amount of impurities that are co-crystallizing with the product. One known impurity from the synthesis of guanylthiourea is dithiobiuret.[2]

  • Solution 2: A second recrystallization may be necessary. If impurities persist, consider an alternative purification technique such as column chromatography, although this is less common for guanylthiourea.

Q3: An oil has formed instead of crystals. How can I fix this?

  • Possible Cause: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[8] This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the presence of impurities significantly depresses the melting point of the mixture.

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool slowly. Seeding the solution with a pure crystal of guanylthiourea (if available) can also encourage crystallization over oiling out.[10]

Q4: My final yield is very low. How can I improve it?

  • Possible Cause 1: Using an excessive amount of solvent during dissolution is a primary cause of low yield, as a significant portion of the product will remain in the mother liquor.[8]

  • Solution 1: Be meticulous in using the minimum amount of hot solvent required to dissolve the crude product.

  • Possible Cause 2: Premature crystallization during a hot filtration step can lead to product loss.

  • Solution 2: Ensure that the filtration apparatus is adequately pre-heated before pouring the hot solution through it.[7]

  • Possible Cause 3: Insufficient cooling time.

  • Solution 3: Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., overnight to 24 hours) to maximize precipitation.[2][5]

Q5: What are the common impurities in crude guanylthiourea?

  • Unreacted Starting Materials: Depending on the synthetic route, unreacted N-cyanoguanidine may be present.[2]

  • By-products: The synthesis from N-cyanoguanidine and hydrogen sulfide can produce by-products such as dithiobiuret.[2]

  • Suspended Impurities: Finely divided black particles or other suspended matter can be present from the synthesis.[2] These are typically removed by hot filtration.

Purity Assessment

After recrystallization, it is essential to assess the purity of the guanylthiourea.

  • Melting Point Determination: A sharp melting point in the expected range (170-172°C with decomposition) is a good indicator of purity.[2][5] Impurities will typically cause the melting point to be depressed and broaden the range.

  • Spectroscopic Methods: Techniques such as FT-IR and NMR can confirm the structural integrity of the compound.[11]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.[11]

The following diagram illustrates the decision-making process for troubleshooting common recrystallization problems.

G start Start Recrystallization dissolve Dissolve Crude in Minimum Hot Methanol start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_forms Oil Forms? crystals_form->oil_forms No check_purity Check Purity (e.g., Melting Point) crystals_form->check_purity Yes troubleshoot_no_crystals Troubleshoot: - Boil off excess solvent - Scratch flask - Re-attempt oil_forms->troubleshoot_no_crystals No troubleshoot_oil Troubleshoot: - Reheat solution - Add more solvent - Cool slowly oil_forms->troubleshoot_oil Yes purity_ok Purity Acceptable? check_purity->purity_ok end Pure Product purity_ok->end Yes troubleshoot_purity Troubleshoot: - Re-crystallize - Ensure slow cooling purity_ok->troubleshoot_purity No troubleshoot_no_crystals->dissolve troubleshoot_oil->dissolve troubleshoot_purity->dissolve

Caption: Troubleshooting logic for guanylthiourea recrystallization.

References

  • Guanyl thiourea (amidino thiourea)-CAS No. 2114-02-5 | Asahi Chemical Co., Ltd. Asahi Chemical. [Link]

  • guanylthiourea - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Closed‐Loop Recyclable and Extrusion Reprocessable Thermosets Enabled by Guanylthiourea Structure - PMC. Wiley Online Library. [Link]

  • Decomposition of ammonium thiosulfate and guanyl thiourea depending on temperature. ResearchGate. [Link]

  • Process for the preparation of guanylthiourea - Google Patents.
  • Purification of Organic Compounds: from Crude Product to Purity - Departments of Physics and Chemistry - EMU. Eastern Mediterranean University. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • A schematic scheme for purification of the crude via recrystallization.... - ResearchGate. ResearchGate. [Link]

  • JC2.2.3.2 purification of crude product using recrystallisation - YouTube. YouTube. [Link]

  • Electronic Structure and Reactivity of Guanylthiourea: A Quantum Chemical Study | Request PDF - ResearchGate. ResearchGate. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. University of York. [Link]

  • Integrating green analytical chemistry and analytical quality by design: an innovative approach for RP-UPLC method development o. Springer. [Link]

  • Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K - IAEA. International Atomic Energy Agency. [Link]

  • Help! Recrystallization sources of error. : r/chemhelp - Reddit. Reddit. [Link]

  • The presence of impurities in the crude oil. College of Engineering, University of Babylon. [Link]

  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. National Kaohsiung Normal University. [Link]

  • Recrystallization Issues : r/Chempros - Reddit. Reddit. [Link]

  • What are the main impurities in crude oil? What are its common refining methods? - Quora. Quora. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE's. IISTE. [Link]

  • Impurities in Crude Oil and Refining Methods - ABC Machinery. ABC Machinery. [Link]

Sources

Optimization

troubleshooting crystallization of Thiourea, N-(aminoiminomethyl)- metal complexes

Welcome to the Advanced Materials & Crystallography Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the synthesis and crystallization of Thiourea, N-(aminoiminomethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Crystallography Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the synthesis and crystallization of Thiourea, N-(aminoiminomethyl)- metal complexes. This ligand—commonly referred to as amidinothiourea (Hatu) or guanylthiourea —is notoriously finicky due to its thione-thiol tautomerism and its tendency to form highly insoluble kinetic aggregates.

This guide is designed to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causalities behind your experimental failures and provide self-validating protocols to ensure you isolate diffraction-quality single crystals, whether you are targeting simple square-planar monomers or complex mixed-metal supramolecular cages.

The Chemistry of Hatu Complexation: A Mechanistic Overview

Amidinothiourea is a versatile bidentate ligand. Quantum chemical analyses of its potential energy surface reveal two major tautomeric classes (thione and thiol), stabilized by π -electron conjugation and intramolecular hydrogen bonding1[1]. During complexation with transition metals like Ni(II), the ligand typically undergoes deprotonation to form the anionic 'atu' species. It coordinates via the terminal nitrogen and the thiol sulfur, forming a neutral, square-planar complex such as Ni(atu)₂ 2[2].

These square-planar complexes are not just end-products; they are powerful "metalloligands." When exposed to specific templating anions (like Cl⁻ or Br⁻) and secondary metal centers (like Pd or Pt), they assemble into massive, octahedral mixed-metal cages (e.g., [Pt₂Ni₄(atu)₈Cl]³⁺) 3[3]. Understanding this Aufbau (stepwise) assembly is critical to troubleshooting your crystallization workflows.

G Start Dissolve Hatu in MeOH AddNi Add Ni(ClO4)2 (Form Ni(atu)2) Start->AddNi Check Immediate Precipitation? AddNi->Check Amorphous Amorphous Powder (Kinetic Trap) Check->Amorphous Yes (Supersaturated) Solution Clear Solution (Thermodynamic) Check->Solution No Adjust Adjust Polarity Add DMF/DMSO Amorphous->Adjust Template Add Pt/Pd Halide (Templating Step) Solution->Template Adjust->Solution Crystallize Vapor Diffusion (Et2O into MeOH) Template->Crystallize Cage Single Crystals: Metallacage Complex Crystallize->Cage

Workflow for avoiding kinetic traps during Hatu-metal complex crystallization.

Troubleshooting Guide & FAQs

Q1: Why does my synthesis of Ni(II)-amidinothiourea yield an insoluble orange powder instead of diffraction-quality crystals? Causality: Amidinothiourea coordinates to Ni(II) to form the neutral square-planar complex Ni(atu)₂. If the reaction is performed in purely aqueous or highly polar protic media at high concentrations, the neutral complex reaches supersaturation instantly. This rapid nucleation forces the system into a kinetic trap, precipitating amorphous aggregates. Solution: Shift the system to thermodynamic control. Use a mixed solvent system (e.g., 3:1 methanol:acetone) to slightly increase the solubility of the neutral complex, and employ slow vapor diffusion rather than direct evaporation.

Q2: I am attempting to crystallize the mixed-metal cage[Pt₂Ni₄(atu)₈Cl][ClO₄]₃, but I am recovering unreacted starting materials or homometallic side products. What is failing? Causality: The formation of these complex metallacages relies entirely on an Aufbau (stepwise) assembly. If you mix all precursors (Hatu, Ni(II), Pt(II), and the halide template) simultaneously, the differing kinetic labilities of Ni(II) and Pt(II) lead to mismatched coordination rates. Ni(II) rapidly forms Ni(atu)₂, but Pt(II) precursors require specific solvent conditions to undergo ligand exchange. Solution: You must pre-form the Ni(atu)₂ units in situ. React Ni(ClO₄)₂ with Hatu for 15 minutes in methanol first. Only then should you introduce the Pt(II) precursor (e.g., [Pt(MeCN)₂Cl₂]) suspended in a compatible co-solvent like dichloromethane. The chloride ions from the Pt precursor will act as the central template, drawing the pre-formed Ni(atu)₂ units around the Pt(II) centers 3[3].

Q3: My amidinothiourea metal complex crystals lose their transparency and diffract poorly within minutes of being removed from the mother liquor. How can I preserve them for X-ray diffraction (XRD)? Causality: Metallacages and large supramolecular assemblies of amidinothiourea often co-crystallize with highly volatile interstitial solvent molecules (like methanol or acetone) that stabilize the crystal lattice. Upon exposure to ambient air, these solvent molecules rapidly evaporate (efflorescence), causing the lattice to collapse and the crystal to become opaque and microcrystalline. Solution: Implement the "oil-drop" mounting technique. Transfer the crystals directly from the mother liquor into a drop of inert, viscous perfluoropolyether oil (e.g., Paratone-N or Fomblin) on a glass slide. The oil displaces the mother liquor but creates a hydrophobic barrier that prevents the interstitial solvent from escaping before freezing the crystal in the cryo-stream.

Q4: Can I use any Nickel salt to form the metallacages? Causality: No. The formation of the hexanuclear cages (e.g., [Ni₆(atu)₈Cl]³⁺) is strictly an anion-templated process. If you use nickel sources with non-templating anions such as AcO⁻, NO₃⁻, or ClO₄⁻ without adding a specific halide template (Cl⁻ or Br⁻), the assembly will fail. The system will default to forming the simple square-planar orange compound Ni(atu)₂ 3[3].

Standardized Experimental Protocol: Anion-Templated Aufbau Synthesis

To ensure reproducibility, follow this self-validating protocol for the synthesis and crystallization of the mixed-metal cage [Pt₂Ni₄(atu)₈Cl][ClO₄]₃ .

Step 1: Ligand Preparation Dissolve 1.00 mmol (117.9 mg) of amidinothiourea (Hatu) in 25 mL of analytical grade methanol. Ensure complete dissolution before proceeding.

Step 2: Metalloligand Formation (Self-Validating Step) Add 0.50 mmol (183.0 mg) of Ni(ClO₄)₂·6H₂O to the Hatu solution. Stir at room temperature for 15 minutes. Validation: The solution should turn a distinct orange color, confirming the thermodynamic formation of the square-planar Ni(atu)₂ intermediate. (Caution: Perchlorates are potentially explosive; handle with care in small quantities).

Step 3: Template & Secondary Metal Addition Prepare a suspension of 0.25 mmol (86.8 mg) of [Pt(MeCN)₂Cl₂] in a 1:1 mixture of methanol:dichloromethane (approx. 10 mL). Add this dropwise to the orange Ni(atu)₂ solution. Validation: A dramatic color change from orange to dark green must occur. This colorimetric shift is the diagnostic indicator that the chloride anion is successfully templating the octahedral cage assembly 4[4].

Step 4: Crystallization Setup Filter the resulting dark green solution through a 0.22 µm PTFE syringe filter to remove any unreacted particulates or kinetic aggregates. Transfer 2 mL of the filtrate into a narrow glass vial (inner vial).

Step 5: Vapor Diffusion Place the inner vial inside a larger jar (outer vial) containing 5 mL of diethyl ether. Seal the outer jar tightly with a Teflon-lined cap. Allow vapor diffusion to proceed undisturbed at room temperature for 7–14 days. Dark green, diffraction-quality single crystals will form on the walls of the inner vial.

Quantitative Data: Diagnostic Parameters for Hatu Complexes

Use the following table to validate your crystallized products against established spectroscopic benchmarks.

Complex TypeMetal CentersGeometryTypical YieldDiagnostic IR Bands (KBr, cm⁻¹)
Neutral MonomerNi(II)Square Planar~85%ν(C=N) ~1600, ν(C-S) ~1580
Homometallic CageNi(II)Octahedral Cage~70%ν(N-H) ~3300, ν(C=N) ~1670
Mixed-Metal CageNi(II) / Pd(II)Octahedral Cage~60%ν(N-H) ~3350, ν(C=N) ~1675
Mixed-Metal CageNi(II) / Pt(II)Octahedral Cage52%ν(N-H) 3368.2 & 3319.5, ν(C=N) 1676.1, ν(C-S) 1578.4

Note: The shift of the ν(C=N) band to higher frequencies (~1676 cm⁻¹) in the cage complexes compared to the monomer indicates the involvement of the amine groups in extensive hydrogen bonding with the encapsulated halide template.

References

  • Aufbau synthesis of a mixed-metal anion receptor cage - Chemical Communications (RSC Publishing). 4

  • Synthesis and Characterisation of Some Nickel(II) Complexes with 3-Aryl Substituted Amidinothioureas - Asian Journal of Chemistry. 2

  • Anion-Templated Synthesis of Metallacages as a Means for the Colorimetric Detection of Chlorides - Inorganic Chemistry (ACS Publications). 3

  • Electronic Structure and Reactivity of Guanylthiourea: A Quantum Chemical Study - ResearchGate. 1

Sources

Troubleshooting

Technical Support Center: Optimizing pH for Analytical Assays of Thiourea, N-(aminoiminomethyl)-

Welcome to the technical support center for the analytical assays of Thiourea, N-(aminoiminomethyl)-, also known as Guanidinylthiourea. This resource is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical assays of Thiourea, N-(aminoiminomethyl)-, also known as Guanidinylthiourea. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing pH for reliable and reproducible analytical results. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your own assays effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered when working with Thiourea, N-(aminoiminomethyl)-.

Q1: Why is pH so critical in the analysis of Thiourea, N-(aminoiminomethyl)-?

A1: The pH of your sample and analytical solutions is a critical parameter due to the chemical nature of Thiourea, N-(aminoiminomethyl)-. This molecule possesses two key functional groups, a thiourea moiety and a guanidino group, both of which are susceptible to pH-dependent changes.

  • Thiourea Group Stability: The thiourea group is prone to oxidation and hydrolysis. These degradation pathways are significantly influenced by pH.[1][2] Generally, thiourea and its derivatives exhibit greater stability in acidic conditions.[3] Under alkaline (basic) conditions, hydrolysis can occur, leading to the formation of urea and the release of sulfide.[1]

  • Guanidino Group Protonation: The guanidino group is strongly basic due to the resonance stabilization of its protonated form (the guanidinium ion). The state of protonation, which is dictated by the pH, will affect the molecule's overall charge, polarity, and reactivity. This is a key consideration in chromatographic separations and derivatization reactions.

  • Assay Chemistry: Many analytical methods for thiourea and guanidino compounds involve color-forming (colorimetric) or derivatization reactions that are highly pH-specific. For example, the diacetyl monoxime method for urea and related compounds requires a hot, acidic medium to proceed efficiently.[4][5]

Q2: I'm observing a steady decrease in the concentration of my Thiourea, N-(aminoiminomethyl)- stock solution over time. What could be the cause?

A2: A decrease in concentration over time strongly suggests degradation of your analyte. Several factors, often pH-related, can contribute to this:

  • Inappropriate pH of the Solvent: If your stock solution is prepared in a neutral or alkaline solvent, hydrolysis of the thiourea moiety is a likely degradation pathway.[1]

  • Oxidation: The sulfur atom in the thiourea group is easily oxidized, which can be initiated by dissolved oxygen in your solvent.[2] This process can also be pH-dependent.

  • Light Exposure: Photolytic degradation can occur, especially under UV light. It is always recommended to store solutions of thiourea derivatives protected from light.[1]

  • Temperature: Elevated storage temperatures will accelerate the rate of degradation.[1] For long-term storage, keeping solutions at low temperatures (-20°C or -80°C) is advisable.[2]

To mitigate this, prepare stock solutions in a slightly acidic solvent, protect them from light, and store them at low temperatures. For highly sensitive experiments, it is best to prepare fresh solutions daily.

Q3: My colorimetric assay for Thiourea, N-(aminoiminomethyl)- is giving inconsistent and non-reproducible results. What should I check first?

A3: Inconsistent results in colorimetric assays are frequently traced back to poor pH control. Here’s a checklist of what to investigate:

  • Buffer Capacity: Ensure that the buffer system you are using has sufficient capacity to maintain the desired pH after the addition of your sample and reagents.

  • pH of Reagents: Verify the pH of all reagent solutions, as they can influence the final pH of the reaction mixture.

  • Sample Matrix Effects: If your samples are in a complex matrix (e.g., biological fluids), the matrix itself may alter the pH of the assay.

  • Reaction Time and Temperature: Color development in many assays is a kinetic process. Ensure that the reaction time and temperature are precisely controlled for all samples, standards, and blanks.

  • Reagent Stability: Some colorimetric reagents can degrade over time. Prepare fresh reagents as needed and check for any signs of precipitation or discoloration.

Q4: What is a forced degradation study, and why is it important for Thiourea, N-(aminoiminomethyl)-?

A4: A forced degradation study, or stress testing, is an experiment where the compound is intentionally exposed to harsh conditions to accelerate its degradation.[1] This is a crucial step in method development for several reasons:

  • Identifies Degradation Products: It helps to identify the potential impurities and degradation products that might arise during storage or processing.

  • Elucidates Degradation Pathways: Understanding how the molecule degrades (e.g., hydrolysis, oxidation) provides insights into its stability and helps in defining appropriate storage and handling conditions.[1]

  • Develops Stability-Indicating Methods: The primary goal is to develop an analytical method (typically HPLC) that can separate the intact drug from its degradation products, ensuring that the assay is "stability-indicating."[1]

For Thiourea, N-(aminoiminomethyl)-, forced degradation would typically involve exposure to acidic, basic, and oxidative conditions, as well as heat and light.[1]

Troubleshooting Guides

This section provides a more in-depth, question-and-answer formatted guide to specific issues you may encounter.

Spectrophotometric (Colorimetric) Assays
Issue: Low sensitivity or no color development in my assay.
  • Question: I am using a colorimetric method, but the absorbance readings for my samples are very low, even at high concentrations. What could be the problem?

  • Answer: Low sensitivity in colorimetric assays is often a result of suboptimal reaction conditions, with pH being a primary suspect.

    • Verify the Optimal pH: Many colorimetric reactions have a narrow optimal pH range. For instance, some methods for thiourea determination using sodium nitroprusside are pH-dependent.[6] Similarly, methods involving diacetyl monoxime require a strongly acidic environment.[4][5] Review the literature for your specific method or a similar one to confirm the optimal pH.

    • Check Reagent Concentrations: Ensure that the concentrations of your chromogenic (color-forming) reagents are correct. An insufficient amount of a key reagent will limit color development.

    • Heating Step: Many assays, such as the diacetyl monoxime method, require a heating step to facilitate the reaction.[5][7] Confirm the specified temperature and duration of this step.

    • Interfering Substances: Components in your sample matrix could be interfering with the reaction. Consider a sample cleanup step or running a spiked sample to check for matrix effects.

Issue: High background signal or color in the blank.
  • Question: My blank (containing all reagents except the analyte) is showing a high absorbance reading. Why is this happening?

  • Answer: A high blank signal can be caused by several factors:

    • Reagent Contamination or Degradation: One or more of your reagents may be contaminated or have degraded to form a colored species. Prepare fresh reagents to rule this out.

    • Self-Reaction of Reagents: In some cases, the reagents may react with each other in the absence of the analyte, especially under certain pH and temperature conditions.

    • Incorrect Wavelength: Ensure your spectrophotometer is set to the correct wavelength (λmax) for the colored product. A reading at a non-optimal wavelength might capture more background noise.

High-Performance Liquid Chromatography (HPLC) Assays
Issue: Poor peak shape (tailing or fronting) for Thiourea, N-(aminoiminomethyl)-.
  • Question: My HPLC chromatograms show significant peak tailing for my analyte. How can I improve the peak shape?

  • Answer: Peak tailing for a basic compound like Thiourea, N-(aminoiminomethyl)- in reversed-phase HPLC is often due to interactions with residual silanol groups on the silica-based column packing. The guanidino group will be protonated at acidic pH, leading to these interactions.

    • Mobile Phase pH Adjustment: The most effective way to address this is by adjusting the mobile phase pH.

      • Low pH: Operating at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate will ensure that the guanidino group is consistently protonated and the silanol groups are non-ionized, minimizing secondary interactions.[8]

      • High pH: Alternatively, using a high pH (e.g., >8) with a suitable buffer and a pH-stable column will deprotonate the analyte, making it less likely to interact with silanols. However, the stability of the thiourea moiety at high pH is a concern.

    • Use of a Competitor: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites.

    • Column Choice: Consider using a column with end-capping or a modern, high-purity silica column designed to minimize silanol interactions.

Issue: Drifting retention times.
  • Question: The retention time for my analyte is shifting during my analytical run. What is the cause?

  • Answer: Drifting retention times are a classic sign of an unequilibrated column or changes in the mobile phase composition.

    • Inadequate Column Equilibration: Ensure your column is thoroughly equilibrated with the mobile phase before starting your sample sequence. This can take 20-30 column volumes or more.

    • Poorly Buffered Mobile Phase: If your mobile phase pH is close to the pKa of your analyte or a buffer component, small changes in pH can cause significant shifts in retention time.[8] Ensure you are using a buffer at a pH within its effective buffering range (typically ±1 pH unit from its pKa).

    • Mobile Phase Preparation: Prepare your mobile phase fresh daily and ensure it is well-mixed. If using an organic modifier, be aware of potential solvent degassing.

Protocols and Data

Table 1: pH Optimization for Analytical Methods
Analytical MethodAnalyte/DerivativeOptimal pH RangeKey Considerations
Spectrophotometry (Iodine-based)Thiourea~4.2The reaction involves the oxidation of thiourea by iodine.[9]
Spectrophotometry (Diacetyl Monoxime)Urea/ThioureaStrongly AcidicRequires a hot, acidic medium for the condensation reaction.[4][5]
Capillary ElectrophoresisGuanidinoacetic Acid~2.25A low pH is used to control the charge and separation of the analytes.[10]
Derivatization (GC)Guanidino Compounds~9.0The derivatization reaction with certain reagents is optimized at a basic pH.[11]
HPLC (Reversed-Phase)Basic Compounds2.0 - 4.0A low pH suppresses the ionization of silanol groups on the column, improving peak shape.[8]
Experimental Protocol: pH-Dependent Stability Study of Thiourea, N-(aminoiminomethyl)-

This protocol outlines a forced degradation study to assess the stability of Thiourea, N-(aminoiminomethyl)- at different pH values.

Objective: To determine the degradation rate of Thiourea, N-(aminoiminomethyl)- under acidic, neutral, and basic conditions.

Materials:

  • Thiourea, N-(aminoiminomethyl)- reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Calibrated pH meter

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Thiourea, N-(aminoiminomethyl)- in methanol.

  • Preparation of Degradation Samples:

    • Acidic: In a volumetric flask, add an aliquot of the stock solution to 0.1 M HCl.

    • Neutral: In a volumetric flask, add an aliquot of the stock solution to HPLC-grade water (pH ~7).

    • Basic: In a volumetric flask, add an aliquot of the stock solution to 0.1 M NaOH.

  • Incubation: Store the prepared solutions at a controlled temperature (e.g., 60°C) and protect them from light.[1]

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralization and Dilution: Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis using the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from any degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.

Visualizations

Workflow for Troubleshooting pH-Related Assay Issues

G start Inconsistent or Poor Assay Results check_ph Verify and Calibrate pH Meter start->check_ph prepare_fresh Prepare Fresh Buffers and Reagents check_ph->prepare_fresh check_method Review Method for Optimal pH Specification prepare_fresh->check_method ph_known Is Optimal pH Known? check_method->ph_known adjust_ph Systematically Adjust pH (e.g., in 0.5 unit increments) ph_known->adjust_ph No run_assay Re-run Assay with Adjusted pH ph_known->run_assay Yes adjust_ph->run_assay evaluate Evaluate Results (Sensitivity, Reproducibility) run_assay->evaluate optimized Assay Optimized evaluate->optimized Improved not_ph Issue Likely Not pH-Related evaluate->not_ph No Improvement

Caption: A logical workflow for troubleshooting pH-related issues in analytical assays.

Chemical Principles of pH Effects

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) low_ph Guanidinium Group Protonated (+ve charge) - Repels silanols in RP-HPLC - Altered reactivity Thiourea Group More Stable - Reduced hydrolysis high_ph Guanidinium Group Neutral - Reduced charge interactions Thiourea Group Less Stable - Prone to hydrolysis Analyte Thiourea, N-(aminoiminomethyl)- Analyte->low_ph H+ Analyte->high_ph OH-

Caption: The effect of pH on the key functional groups of Thiourea, N-(aminoiminomethyl)-.

References

  • Technical Support Center: Stability Studies of Thiourea Derivatives in Solution - Benchchem.
  • preventing degradation of thiourea derivatives during long-term storage - Benchchem.
  • Spectrophotometric Determination of Thiosulfate, Thiocyanate and Thiourea Ions by Using Sodium Nitroprusside As a Complexing Agent - Taylor & Francis. Available at: [Link]

  • Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC - NIH. Available at: [Link]

  • Diacetyl Monoxime (DAM) Method for Estimation of Urea - LaboratoryTests.org. Available at: [Link]

  • Rapid Determination of Thiourea Concentration in Copper Electrolyte - MDPI. Available at: [Link]

  • Gas Chromatographic Determination of Guanidino Compounds Using Hexafluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents - ResearchGate. Available at: [Link]

  • Assay for the simultaneous determination of guanidinoacetic acid, creatinine and creatine in plasma and urine by capillary electrophoresis UV-detection - PubMed. Available at: [Link]

  • Technical Support Center: Optimizing pH for Heavy Metal Extraction with Thiourea - Benchchem.
  • Diacetyl Monoxime (DAM) Method For Estimation of Urea: Principle - Scribd. Available at: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

N-(aminoiminomethyl)thiourea vs dicyandiamide in heterocyclic synthesis

N-(aminoiminomethyl)thiourea vs. Dicyandiamide: A Strategic Guide to Heterocyclic Scaffold Synthesis As a Senior Application Scientist navigating the complexities of drug development and materials science, selecting the...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(aminoiminomethyl)thiourea vs. Dicyandiamide: A Strategic Guide to Heterocyclic Scaffold Synthesis

As a Senior Application Scientist navigating the complexities of drug development and materials science, selecting the correct nitrogen-rich precursor is often the defining factor in a successful synthetic campaign. Two of the most prominent building blocks in heterocyclic chemistry are dicyandiamide (cyanoguanidine) and N-(aminoiminomethyl)thiourea (also known as amidinothiourea or guanylthiourea). While both serve as dense nitrogen donors, their divergent electronic properties dictate entirely different mechanistic pathways and end-products.

This guide objectively compares their reactivity profiles, providing field-proven insights, mechanistic causality, and self-validating experimental protocols to help you optimize your synthetic workflows.

Mechanistic Divergence & Reactivity Profiles

The fundamental difference between these two reagents lies in the principles of Hard-Soft Acid-Base (HSAB) theory and their respective tautomeric capabilities.

Dicyandiamide (DCDA): The Hard Electrophile/Nucleophile Dicyandiamide is a highly stable, commercially abundant dimer of cyanamide[1]. Its reactivity is primarily governed by the electrophilic cyano group (-C≡N) and the hard primary amine nitrogens. Because the cyano group is highly conjugated and stable, DCDA typically requires harsh conditions—such as elevated temperatures or strong acid/base catalysis—to overcome the activation energy barrier. Under hydroxide catalysis, DCDA undergoes nucleophilic addition with other nitriles, driving the formation of thermodynamically stable 1,3,5-triazines[2]. Alternatively, condensation with α -ketone acid esters or 1,3-diketones yields substituted pyrimidines[3].

N-(aminoiminomethyl)thiourea (Amidinothiourea): The Dual-Site Amphiphile Amidinothiourea features both guanidine and thiourea functionalities, allowing it to exist in a thiol-thioketo tautomeric equilibrium[4][5]. This structural flexibility is its greatest asset. The sulfur atom acts as a highly polarizable, "soft" nucleophile, making it exceptionally reactive toward soft electrophiles like α -haloketones or π -acceptors. It can act as either an N,N- or S,N-donor ligand[5]. This dual reactivity allows amidinothiourea to participate in tandem S-alkylation and N-cyclization under remarkably mild conditions, making it the superior choice for synthesizing sulfur-containing heterocycles like thiazoles and thiazines[5].

MechanisticPathways Start Nitrogen-Rich Precursors DCDA Dicyandiamide (Hard Nucleophile / Electrophile) Start->DCDA ATU Amidinothiourea (Soft S-Nucleophile / Hard N-Nucleophile) Start->ATU DCDA_Path Base/Acid Catalyzed Nitrile Addition DCDA->DCDA_Path ATU_Path EDA Complexation & S-Alkylation ATU->ATU_Path Triazines 1,3,5-Triazines (Thermodynamic Sink) DCDA_Path->Triazines Pyrimidines1 Pyrimidines (via 1,3-Diketones) DCDA_Path->Pyrimidines1 Thiazoles Thiazoles / Thiazines (via π-Acceptors/Haloketones) ATU_Path->Thiazoles Pyrimidines2 Substituted Pyrimidines (via Lewis Acid Catalysis) ATU_Path->Pyrimidines2

Fig 1. Divergent mechanistic pathways of Dicyandiamide and Amidinothiourea in heterocycle synthesis.

Quantitative Performance & Application Comparison

When designing a synthetic route, the choice between these reagents dictates the reaction conditions, the atom economy, and the ultimate pharmacological utility of the scaffold.

ParameterDicyandiamide (Cyanoguanidine)N-(aminoiminomethyl)thiourea
Primary Reactive Sites Cyano (-C≡N) carbon, Amine nitrogensThione/Thiol Sulfur, Amidine nitrogens
Dominant Mechanism Nucleophilic addition, CyclocondensationS-alkylation, Electron-Donor-Acceptor (EDA)
Typical Conditions Harsh (Reflux, strong acid/base catalysis)Mild (Room temp to moderate heating)
Primary Heterocycles 1,3,5-Triazines, Pyrimidines[1][3]Thiazoles, Thiazines, Pyrimidines[5][6]
Drug Dev Applications Antidiabetics (Biguanides), ChemotherapeuticsAntimalarials (PfDHFR inhibitors)[4][7]
Relative Nucleophilicity Lower (Requires activation)Higher (Due to polarizable sulfur)[6]

Note: In Lewis-acid catalyzed reactions with 2-acylcycloalkanones to form pyrimidines, amidinothiourea demonstrates higher yields compared to dicyandiamide due to its superior nucleophilicity[6].

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each solvent choice and visual indicator is explicitly detailed.

Protocol A: Synthesis of Diaminotriazines via Dicyandiamide

Causality: Dicyandiamide requires activation to overcome the stability of its cyano group. Using a hydroxide catalyst increases the nucleophilicity of the reacting nitrile monomer, facilitating an attack on DCDA to form the highly stable aromatic triazine core[2].

  • Preparation: Suspend 10 mmol of dicyandiamide and 11 mmol of the target monomeric nitrile in 20 mL of 2-methoxyethanol. Why 2-methoxyethanol? Its high boiling point allows for the necessary thermal energy input while maintaining reagent solubility.

  • Catalysis: Add 1.5 equivalents of powdered potassium hydroxide (KOH).

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 4–6 hours.

  • In-Process Control: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the DCDA spot (which stains strongly with iodine) validates reaction progress.

  • Isolation: Cool the mixture to 0°C and neutralize with 1M HCl. The diaminotriazine will precipitate as a thermodynamic sink. Filter and wash with cold water to remove inorganic salts.

Protocol B: Synthesis of Thiazoles via Amidinothiourea (EDA Approach)

Causality: Amidinothiourea acts as a potent electron donor. When reacted with a π -acceptor like 1,1,2,2-tetracyanoethylene (TCNE), a charge-transfer (CT) complex forms instantly. The soft sulfur atom then attacks the electrophilic center, followed by rapid intramolecular cyclization, avoiding the need for harsh thermal conditions[5].

  • Preparation: Dissolve 5 mmol of N-(aminoiminomethyl)thiourea in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Why DMF? Its high dielectric constant stabilizes the highly polar intermediate charge-transfer complex.

  • Activation: Slowly add 5 mmol of TCNE at room temperature.

  • Self-Validation (Visual): The solution will immediately turn a deep blue color, confirming the formation of the CT complex. As the cyclization proceeds over 2–3 hours at room temperature, the solution will transition to a reddish-brown suspension[5].

  • Isolation: Once TLC confirms completion, filter the reddish-brown precipitate.

  • Purification: Recrystallize from 1,4-dioxane. Why 1,4-dioxane? It selectively solubilizes unreacted starting materials while allowing the highly polar thiazole derivative to crystallize in high purity.

ProtocolWorkflow S1 1. Dissolution Amidinothiourea in DMF S2 2. EDA Activation Add π-Acceptor (TCNE) S1->S2 S3 3. Cyclization Stir at RT (Blue CT Complex) S2->S3 S4 4. Isolation Filter & Recrystallize S3->S4

Fig 2. Self-validating experimental workflow for the EDA-mediated synthesis of thiazoles.

Strategic Implications in Drug Development

The choice of precursor cascades directly into the pharmacological profile of the synthesized drug candidate.

Dicyandiamide is the historical backbone for synthesizing biguanides (e.g., the antidiabetic blockbuster Metformin) and triazine-based chemotherapeutics. Its ability to form rigid, highly hydrogen-bonded networks makes it ideal for targets requiring strong, stable hydrogen-bond donor/acceptor interactions in the binding pocket.

Conversely, Amidinothiourea has emerged as a privileged scaffold for infectious diseases. By incorporating the guanylthiourea moiety, medicinal chemists have successfully synthesized potent inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a critical enzyme in the malaria parasite's folate biosynthesis pathway[4]. When conjugated with 4-aminoquinolines, these amidinothiourea derivatives exhibit intensified antimalarial activity, effectively overcoming drug-resistant strains[7].

References

  • Dox, A. W. (1917). "Synthesis of a Naphthotetrazine from Diethyl Succinylosuccinate and Dicyandiamide." Proceedings of the Iowa Academy of Science, 24(1), 533-535. Available at: [Link]

  • Aly, A. A., et al. (2006). "Facile Synthesis of Thiazole, Thiazine and Isoindole Derivatives via EDA Approach and Conventional Methods." Zeitschrift für Naturforschung B. Available at:[Link]

  • Smyrl, N. R., & Smithwick, R. W. (1988). "Hydroxide-catalyzed synthesis of heterocyclic aromatic amine derivatives from nitriles." Journal of Heterocyclic Chemistry. Available at:[Link]

  • Bhagat, et al. / Review Authors. (2023). "Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation." PMC / NIH. Available at:[Link]

Sources

Comparative

Comparative Binding Affinity: N-(aminoiminomethyl)thiourea vs. Urea Ligands - A Technical Guide for Drug Development Professionals

Executive Summary In the landscape of medicinal chemistry and drug discovery, the urea and thiourea moieties serve as foundational scaffolds for designing targeted inhibitors. While structurally similar, the substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and drug discovery, the urea and thiourea moieties serve as foundational scaffolds for designing targeted inhibitors. While structurally similar, the substitution of a carbonyl oxygen in urea with a thiocarbonyl sulfur in thiourea imparts significant physicochemical differences that profoundly influence binding affinity and biological activity. This guide provides a comparative analysis of N-(aminoiminomethyl)thiourea (guanidinothiourea) and urea-based ligands, synthesizing experimental data to inform rational drug design. Our findings indicate that thiourea derivatives frequently exhibit superior binding affinity compared to their direct urea analogues. This is attributed to the greater acidity and enhanced hydrogen-bonding capabilities of the thiourea group. This guide presents direct comparative data from anticancer studies, examines their distinct inhibitory profiles against Nitric Oxide Synthase (NOS), and provides detailed experimental protocols for assessing ligand binding and function.

Introduction: The Significance of Urea and Thiourea Scaffolds

Urea and its sulfur analogue, thiourea, are privileged structures in pharmacology due to their versatile hydrogen-bonding capabilities. The urea moiety is a cornerstone of many FDA-approved drugs, prized for its ability to form strong, directional hydrogen bonds with protein backbones and side chains.[1] N-(aminoiminomethyl)thiourea, a guanidinothiourea, and other thiourea derivatives have emerged as exceptionally potent inhibitors for a range of biological targets.[2] The critical difference—an oxygen atom versus a sulfur atom—alters the molecule's electronics, size, and hydrogen-bonding character, providing a strategic choice for medicinal chemists aiming to optimize potency and selectivity. This guide delves into the comparative binding performance of these two classes of ligands, moving beyond theoretical similarities to focus on experimental evidence.

Structural and Physicochemical Properties: A Tale of Two Atoms

The fundamental difference between urea and thiourea lies in the substitution of the carbonyl oxygen with a larger, less electronegative, and more polarizable sulfur atom. This seemingly minor change has significant consequences for molecular interactions.

  • Acidity and Hydrogen Bonding: The thiourea group is notably more acidic than its urea counterpart.[3] The C=S bond is weaker and longer than the C=O bond, and the larger size of sulfur allows for greater polarizability. This enhanced acidity leads to stronger hydrogen bond donor capabilities from the N-H protons. Experimental studies on anion receptors have demonstrated that thiourea-based clefts exhibit a stronger affinity for anions compared to their identical urea-based analogues, a difference attributed directly to the increased acidity of the thiourea functional groups.[3]

  • Lipophilicity and Conformation: The sulfur atom increases the lipophilicity of the thiourea group compared to the more polar carbonyl group of urea. This can enhance interactions with hydrophobic pockets within a protein's active site.

Comparative Analysis of Binding Affinity: Experimental Evidence

A direct, one-to-one comparison of the parent N-(aminoiminomethyl)thiourea and urea molecules against a single target is not prevalent in published literature. However, comparative studies of their derivatives provide compelling evidence of their relative binding potential.

Case Study 1: Direct Comparison in Anticancer Drug Activity

A study focused on developing novel anticancer agents synthesized and tested a pair of N,N'-diaryl derivatives, identical except for the core urea or thiourea structure. The results demonstrated a dramatic difference in biological potency, which is a direct function of target binding affinity. The thiourea derivative was over 100 times more potent at inhibiting the proliferation of the A549 lung cancer cell line.[2]

Compound StructureCore MoietyTarget Cell LineIC50 ValueSource
1,3-bis(4-(trifluoromethyl)phenyl) thiourea ThioureaA549 (Lung Cancer)0.2 µM [2]
1,3-bis(4-(trifluoromethyl)phenyl) urea UreaA549 (Lung Cancer)22.8 µM [2]

This significant disparity in potency strongly suggests a much higher binding affinity of the thiourea derivative for its intracellular target(s).[2] Docking studies proposed that the thiourea derivative's strong binding was due to its affinity for the hydrophobic pocket of the K-Ras protein and its ability to form a key hydrogen bond.[2]

Case Study 2: Inhibition of Nitric Oxide Synthase (NOS)

Both urea and guanidinothiourea derivatives have been investigated as inhibitors of Nitric Oxide Synthase (NOS), an enzyme crucial in various physiological and pathological processes.[][5]

N-(aminoiminomethyl)thiourea and Isothiourea Derivatives: S-substituted isothioureas, which are structurally related to N-(aminoiminomethyl)thiourea, are a class of potent, competitive inhibitors of NOS.[6] They act at the L-arginine binding site. Studies have shown that compounds like S-methylisothiourea (SMT) and S-ethylisothiourea are potent inhibitors of the inducible NOS (iNOS) isoform, with EC50 values significantly lower than classic inhibitors like NG-methyl-L-arginine (L-NMMA).[6] This potent inhibition highlights the strong binding affinity of the isothiourea scaffold for the NOS active site.

Urea Ligands: Urea itself has been shown to inhibit inducible nitric oxide synthase in macrophage cell lines.[7][8] This inhibition is dose-dependent and reversible.[7][9] For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, urea at concentrations of 50–100 mM causes maximal inhibition of NO production.[7] While these studies establish a clear inhibitory effect, they measure the downstream product (nitrite/nitrate) rather than providing direct binding affinity constants like K_d or K_i. The mechanism is suggested to be post-transcriptional, as urea did not inhibit the expression of iNOS mRNA.[8]

Synthesis: While both scaffolds can inhibit NOS, the isothiourea derivatives related to N-(aminoiminomethyl)thiourea are characterized as highly potent, competitive inhibitors, suggesting a very strong and specific binding interaction.[6] Urea's inhibition, while significant at millimolar concentrations, appears less potent in the contexts studied.[7]

Mechanistic Insights into Binding Interactions

The collective evidence points towards the thiocarbonyl group of thiourea being a superior hydrogen bond donor compared to the carbonyl of urea. This stems from the greater polarizability of the C=S bond and the resulting increase in the acidity of the adjacent N-H protons.[3] In a protein active site, this allows thiourea ligands to form stronger and more stable hydrogen bonds with key residues, such as the backbone carbonyls or acidic side chains (e.g., Asp, Glu), leading to lower dissociation constants (K_d) and higher affinity.

Furthermore, the larger size and increased lipophilicity of sulfur can contribute to more favorable van der Waals and hydrophobic interactions within nonpolar pockets of the binding site, further stabilizing the protein-ligand complex.[2]

Experimental Protocols for Affinity Assessment

Determining the functional consequence of ligand binding, such as enzyme inhibition, is a crucial validation step. The following protocol details a common method used in the cited literature for quantifying NOS inhibition by measuring its nitric oxide output.[7][8]

Protocol: Measurement of Inducible NOS Activity via Chemiluminescence

This protocol is based on the methods used to assess the inhibitory effect of urea on iNOS in macrophage cell cultures.[7][8]

Objective: To quantify the amount of nitric oxide (NO) produced by cells by measuring its stable end-products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Principle: The assay involves the chemical reduction of nitrate to nitrite, followed by the measurement of total nitrite via a chemiluminescence detector. The reduction in NO products in the presence of the inhibitor reflects the ligand's inhibitory potency.

Step-by-Step Methodology:

  • Cell Culture and Induction:

    • Plate macrophages (e.g., RAW 264.7 cell line) in a suitable culture medium.

    • Induce iNOS expression by incubating the cells with an inflammatory stimulus, such as bacterial lipopolysaccharide (LPS, e.g., 10 µg/mL).

    • In parallel, set up test groups where cells are co-incubated with LPS and various concentrations of the inhibitor ligand (e.g., urea at 10 mM, 50 mM, 100 mM). Include a control group with no LPS and a group with LPS but no inhibitor.

    • Incubate all groups for a sufficient period for iNOS expression and NO production (e.g., 18-24 hours).

  • Sample Collection:

    • After incubation, collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cells or debris.

  • Nitrate Reduction (if necessary):

    • This step is for assays that primarily detect nitrite. To measure total NO production, nitrate in the supernatant must be converted to nitrite. This can be done using a nitrate reductase enzyme kit according to the manufacturer's instructions.

  • Chemiluminescence Detection:

    • Inject a small volume (e.g., 50 µL) of the supernatant (containing nitrite) into a reaction chamber of a nitric oxide analyzer.

    • The sample is mixed with a reducing agent (e.g., acetic acid with sodium iodide) which converts nitrite to NO gas.

    • This NO gas reacts with ozone (O₃) in the detector, producing excited nitrogen dioxide (NO₂*).

    • As NO₂* decays to its ground state, it emits light (chemiluminescence).

    • A photomultiplier tube detects this light emission, and the signal is proportional to the amount of nitrite in the sample.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite/nitrate in each sample by comparing its signal to the standard curve.

    • Plot the NO concentration against the inhibitor concentration to determine the dose-response relationship and calculate an IC50 value if possible.

G cluster_sample Sample Processing cluster_analysis Analysis plate Plate Macrophages induce Induce iNOS with LPS plate->induce treat Add Inhibitor Ligands (e.g., Urea) induce->treat incubate Incubate for 18-24h treat->incubate collect Collect Supernatant incubate->collect reduce Reduce Nitrate to Nitrite collect->reduce inject Inject into NO Analyzer reduce->inject react React with Reductant + Ozone inject->react detect Detect Chemiluminescence react->detect quantify Quantify NO₂⁻/NO₃⁻ vs. Standard Curve detect->quantify

Workflow for Measuring NOS Inhibition via Chemiluminescence.

Conclusion

While both urea and N-(aminoiminomethyl)thiourea-based structures are valuable scaffolds in drug design, the available experimental evidence strongly suggests that the thiourea moiety often confers superior binding affinity. Direct comparative studies in cancer models show a dramatic increase in potency for thiourea derivatives over their urea counterparts.[2] In the context of NOS inhibition, isothioureas are highly potent competitive inhibitors, whereas urea acts as a less potent, non-competitive inhibitor.[6][7] The enhanced performance of the thiourea ligand is mechanistically rooted in the physicochemical properties of sulfur, which increases the acidity of the N-H protons, leading to stronger hydrogen bonding interactions within the target's active site.[3] For researchers and drug development professionals, the choice between a urea and a thiourea scaffold is a critical decision point, with the latter offering a compelling strategic option for enhancing ligand potency.

References

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Available from: [Link]

  • Prabhakar, S. S., Zeballos, G. A., Montoya-Zavala, M., & Leonard, C. (1997). Urea inhibits inducible nitric oxide synthase in macrophage cell line. American Journal of Physiology-Cell Physiology, 273(6), C1882-C1888. Available from: [Link]

  • Gagnon, Z. I., et al. (2012). Effects of Urea on Selectivity and Protein–Ligand Interactions in Multimodal Cation Exchange Chromatography. Langmuir, 28(49), 16849-16857. Available from: [Link]

  • Prabhakar, S. S., Zeballos, G. A., Montoya-Zavala, M., & Leonard, C. (1997). Urea inhibits inducible nitric oxide synthase in macrophage cell line. PubMed. Available from: [Link]

  • Jarmoskaite, I., Al-Sadat, I., & Herschlag, D. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. Available from: [Link]

  • Saeed, M., et al. (2023). Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study. International Journal of Molecular Sciences, 24(6), 5589. Available from: [Link]

  • Prabhakar, S. S., Zeballos, G. A., Montoya-Zavala, M., & Leonard, C. (1997). Urea inhibits inducible nitric oxide synthase in macrophage cell line. American Physiological Society. Available from: [Link]

  • BMG LABTECH. (n.d.). How to determine binding affinity with a microplate reader. Available from: [Link]

  • Gagnon, Z. I., et al. (2013). Effects of urea on selectivity and protein-ligand interactions in multimodal cation exchange chromatography. PubMed. Available from: [Link]

  • Wagner, L., et al. (2001). Urea-induced inducible nitric oxide synthase inhibition and macrophage proliferation. PubMed. Available from: [Link]

  • Zhang, Y., et al. (2024). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 15(16), 5961-5969. Available from: [Link]

  • Du, X., et al. (2023). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. ACS Pharmacology & Translational Science, 6(10), 1613-1624. Available from: [Link]

  • Wagner, L., et al. (2001). Urea Induces Macrophage Proliferation by Inhibition of Inducible Nitric Oxide Synthesis. Kidney and Blood Pressure Research, 24(1), 26-32. Available from: [Link]

  • Al-Masruri, M. S., & Helal, X. (2025). Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. Molecules, 30(5), 1007. Available from: [Link]

  • Baker, S. P., & Scammells, P. J. (2002). Effects of urea pretreatment on the binding properties of adenosine A1 receptors. British Journal of Pharmacology, 135(5), 1157-1166. Available from: [Link]

  • Szabó, C., et al. (1994). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 113(3), 757-763. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2). Available from: [Link]

  • Khansari, M. G., & Hossain, M. A. (2021). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Communications in Physical Sciences, 6(1), 84-93. Available from: [Link]

  • Ishibashi, Y., et al. (2001). An inhibitor of inducible nitric oxide synthase decreases forearm blood flow in patients with congestive heart failure. Journal of the American College of Cardiology, 38(5), 1470-1476. Available from: [Link]

  • Singh, S., et al. (2024). Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders?. Biomedicines, 12(3), 700. Available from: [Link]

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Validation

Comprehensive Structural Validation of Thiourea, N-(aminoiminomethyl)- Derivatives: SC-XRD vs. Alternative Analytical Modalities

Executive Summary Thiourea, N-(aminoiminomethyl)- (commonly known as amidinothiourea or guanylthiourea, formula C₂H₆N₄S) is a highly versatile small organic molecule[1]. It serves as a critical building block in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiourea, N-(aminoiminomethyl)- (commonly known as amidinothiourea or guanylthiourea, formula C₂H₆N₄S) is a highly versatile small organic molecule[1]. It serves as a critical building block in drug development, a potent bidentate ligand in coordination chemistry, and a model compound for studying supramolecular architectures. However, its structural validation presents significant analytical challenges due to complex thione-thiol and amine-imine tautomeric equilibria[2].

As a Senior Application Scientist, I present this comparison guide to objectively evaluate Single-Crystal X-Ray Diffraction (SC-XRD) against alternative modalities like Powder XRD (PXRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT). This guide demonstrates why SC-XRD remains the gold standard for unambiguous structural elucidation, providing researchers with a self-validating framework for experimental design.

The Mechanistic Imperative: Why SC-XRD?

The molecular structure of amidinothiourea is highly dependent on its chemical environment. In solution, the molecule undergoes rapid proton exchange, shifting between its thione (C=S) and thiol (C–SH) forms, as well as its amine (–NH₂) and imine (=NH) states[2].

The Causality of Analytical Failure in Solution: Solution-state ¹H and ¹³C NMR spectroscopy capture data on a millisecond timescale. Because the proton exchange rate of amidinothiourea tautomers exceeds this timescale, NMR yields a time-averaged signal[3]. This masks the true ground-state geometry and obscures critical hydrogen-bonding networks.

The SC-XRD Advantage: SC-XRD bypasses this limitation by interrogating the molecule in the solid state, effectively "freezing" the tautomeric equilibrium. By mapping the absolute electron density, SC-XRD allows for the direct observation of hydrogen atom positions, definitively identifying whether the molecule exists in the thione or thiol form. Furthermore, it reveals robust supramolecular synthons—such as the classic R22​(8) hydrogen-bonded dimer motif—which are critical for crystal engineering and rational drug design[4].

G A Amidinothiourea (Dynamic State) B Thione-Thiol Tautomerism A->B C Amine-Imine Tautomerism A->C D Solution NMR (Time-Averaged) B->D E SC-XRD (Solid-State Map) B->E C->D C->E F Ambiguous H-bond Networks D->F G Definitive R2,2(8) Synthon Identification E->G

Logical pathway demonstrating SC-XRD's superiority in resolving amidinothiourea tautomerism.

Comparative Analytical Modalities

To select the appropriate analytical tool, researchers must weigh the required structural resolution against sample constraints and acquisition time. The table below provides a quantitative and qualitative comparison of the primary modalities used for amidinothiourea validation.

Analytical ParameterSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)Solution NMR (¹H/¹³C)DFT Modeling
Primary Output Absolute 3D atomic coordinatesBulk phase purity, cell parametersChemical environment, connectivityTheoretical ground-state geometry
Tautomer Resolution Definitive (direct H-atom mapping)Ambiguous (requires Rietveld refinement)Time-averaged (dynamic exchange)Predictive only (gas phase/implicit solvent)
H-Bonding Insight Direct observation (distances/angles)Indirect (peak broadening/shifts)Indirect (chemical shifts, NOESY)Calculated interaction energies
Sample Requirement Single crystal (~0.1 – 0.2 mm)Microcrystalline powder (~10 mg)Soluble sample (~5–10 mg)None (In silico)
Data Acquisition Time 2–12 hours10–30 minutes15–60 minutesHours to days (compute time)
Metal Complexation Exact coordination geometry (e.g., square planar)Phase identification onlyParamagnetic metals cause severe line broadeningComputationally expensive for heavy metals

Table 1: Comparative performance of analytical modalities for amidinothiourea structural validation.

Self-Validating Experimental Protocol for SC-XRD

A robust SC-XRD experiment is not merely a data collection exercise; it is a self-validating workflow where each step ensures the integrity of the next. Below is the standardized protocol for validating amidinothiourea structures and its metal complexes (e.g., Palladium(II) derivatives)[5].

Step-by-Step Methodology
  • Crystal Growth (Slow Evaporation): Dissolve 50 mg of amidinothiourea in a 1:1 mixture of hot ethanol and deionized water. Allow the solution to evaporate slowly at 298 K over 3–5 days. Causality: Slow thermodynamic kinetics prevent rapid nucleation, minimizing the risk of crystal twinning and lattice defects, thereby yielding a high-quality single domain.

  • Crystal Selection & Mounting: Submerge the crystals in paratone oil. Using a polarized light microscope, select a crystal with dimensions of approximately 0.15 × 0.10 × 0.10 mm. Causality: Uniform extinction under cross-polarized light confirms the crystal is a single domain. Paratone oil protects the crystal from atmospheric degradation and acts as a cryoprotectant.

  • Diffraction Data Collection: Mount the crystal on a diffractometer equipped with a Mo-Kα ( λ=0.71073 Å) microfocus source. Flash-cool the sample to 100 K using a nitrogen cold stream. Causality: Cryo-cooling minimizes the Debye-Waller factor (thermal vibrations of atoms), drastically improving high-angle diffraction resolution. This is strictly required to accurately locate low-electron-density hydrogen atoms[6].

  • Phase Solution: Process the raw frames and solve the phase problem using a dual-space algorithm (e.g., SHELXT). Causality: Dual-space recycling iterates between real space (electron density) and reciprocal space (diffraction data), efficiently solving small organic structures without requiring heavy-atom derivatives.

  • Anisotropic Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically. Causality: Anisotropic displacement parameters account for the non-spherical distribution of electron density, correcting for thermal motion and yielding a highly accurate structural model.

  • Validation (CheckCIF): Ensure the final R1​ value is <5% and the goodness-of-fit (GooF) is near 1.0. Run the structure through the IUCr CheckCIF routine to validate the absence of unassigned electron density peaks.

Workflow S1 Slow Evaporation (Defect Minimization) S2 Polarized Selection (Domain Verification) S1->S2 S3 Cryo-Diffraction (Thermal Suppression) S2->S3 S4 Dual-Space Algorithm (Phase Solution) S3->S4 S5 Anisotropic Refinement (Least-Squares F²) S4->S5 S6 CheckCIF Validation (R1 < 5%) S5->S6 S6->S5 R > 5%

Self-validating step-by-step workflow for single-crystal X-ray diffraction analysis.

Case Study: Amidinothiourea Metal Complexes

The true power of SC-XRD is highlighted when amidinothiourea acts as a ligand. For example, in the synthesis of bis(amidinothiourea)palladium chloride ( [Pd(C2​H6​N4​S)2​]Cl2​⋅1.5H2​O ), solution NMR struggles due to the complexation dynamics and potential paramagnetism of intermediate states.

SC-XRD definitively proved that the Palladium atom is cis-planar coordinated by two Sulfur and two Nitrogen atoms from two distinct ligand molecules[5]. Furthermore, the structure revealed a complex network of N−H⋯Cl hydrogen bonds holding the discrete complex cations and chloride anions together in the crystal lattice—data that is entirely invisible to standard solution-state techniques[5].

Conclusion

While techniques like NMR and PXRD are invaluable for rapid screening and bulk phase identification, they fall short in resolving the intricate tautomeric equilibria and supramolecular architectures of Thiourea, N-(aminoiminomethyl)- derivatives. SC-XRD remains the authoritative modality, providing an absolute, self-validating 3D map of molecular connectivity, coordination geometry, and hydrogen-bonding networks.

References

  • Amidinothiourea | C2H6N4S | CID 2724563 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Electronic Structure and Reactivity of Guanylthiourea: A Quantum Chemical Study Source: ResearchGate URL:[Link]

  • Mechanistic Understanding of Solid–Solid Phase Transition Based on In Situ Single-Crystal-to-Single-Crystal Transformations Source: Crystal Growth & Design, ACS Publications URL:[Link]

  • Structure of bis(amidinothiourea)palladium chloride Source: Acta Crystallographica Section C, IUCr Journals URL:[Link]

  • New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides Source: Molecules, MDPI (via PMC/NIH) URL:[Link]

  • Recurrent Supramolecular Motifs in a Series of Acid–Base Adducts Based on Pyridine-2,5-Dicarboxylic Acid N-Oxide Source: Crystal Growth & Design, ACS Publications URL:[Link]

Sources

Comparative

A Comparative Guide to N-(aminoiminomethyl)thiourea (Guanylthiourea) and Traditional Ligands in Coordination Chemistry

For researchers, scientists, and drug development professionals, the selection of a ligand is a critical decision that dictates the physical, chemical, and biological properties of a metal complex. While traditional liga...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of a ligand is a critical decision that dictates the physical, chemical, and biological properties of a metal complex. While traditional ligands like amines, phosphines, and carboxylates form the bedrock of coordination chemistry, there is a growing interest in multifunctional ligands that offer unique coordination geometries and electronic properties. This guide provides an in-depth comparison of N-(aminoiminomethyl)thiourea, commonly known as guanylthiourea (GTU), with traditional ligands, offering experimental insights into its performance and potential.

The Ligand Field: A Tale of Two Scaffolds

The behavior of a metal complex is fundamentally governed by the electronic and steric properties of the ligands bound to the metal center. Understanding the intrinsic characteristics of the ligand is paramount.

The Profile of Guanylthiourea (GTU): A Multifunctional Contender

Guanylthiourea is a fascinating ligand that incorporates both guanidine and thiourea functionalities within a single, compact scaffold.[1] This unique combination bestows upon it a rich and versatile coordination chemistry.

  • Structural Versatility: GTU exists in tautomeric thione and thiol forms, although the thione form is generally more stable.[2] The presence of multiple donor sites—the thiocarbonyl sulfur atom and several nitrogen atoms—allows for diverse coordination modes. It can act as a simple monodentate ligand through its sulfur atom, or as a bidentate chelating agent using both sulfur and nitrogen atoms.[3][4] This flexibility allows for the formation of complexes with varied geometries and stabilities.

  • Electronic Properties: The electron-donating guanidino group significantly influences the electronic character of the thiourea moiety.[1] This results in increased electron density on the sulfur and nitrogen donor atoms, potentially leading to stronger metal-ligand bonds compared to simple thiourea derivatives. Quantum chemical analyses have highlighted its unique electronic structure.[2]

  • Hydrogen Bonding: The N-H groups in GTU can participate in extensive intra- and intermolecular hydrogen bonding, which can stabilize the resulting metal complexes and influence their crystal packing and solubility.[4]

The Profile of Traditional Ligands: The Established Incumbents

Traditional ligands are typically classified by their donor atoms. For a focused comparison with the N,S-donor GTU, we will consider two classic examples:

  • Ethylenediamine (en): A prototypical bidentate N,N-donor ligand, H₂N-CH₂-CH₂-NH₂. It is a strong-field ligand that forms highly stable five-membered chelate rings with many metal ions. Its coordination chemistry is well-understood and serves as a benchmark for stability.

  • Acetylacetonate (acac⁻): A bidentate O,O-donor ligand that coordinates to metals in its deprotonated form. It forms stable six-membered chelate rings and is widely used to synthesize neutral, volatile, and soluble metal complexes.

Coordination Behavior: A Head-to-Head Comparison

The mode of interaction between a ligand and a metal center is the most direct determinant of a complex's properties. GTU's versatility contrasts sharply with the more rigid coordination of traditional chelators.

Versatility in Coordination Modes

GTU's ability to adopt multiple coordination modes is a significant advantage. Depending on the metal ion, reaction conditions (like pH), and the presence of other ligands, GTU can coordinate in several ways, whereas ligands like ethylenediamine are almost exclusively bidentate N,N-chelators.[2][3]

G Fig. 1: Comparative Coordination Modes cluster_0 Guanylthiourea (GTU) cluster_1 Traditional Ligand (Ethylenediamine) M1 Metal (M) GTU_S S-Monodentate M1->GTU_S S GTU_SN S,N-Bidentate Chelate GTU_Bridge S,N-Bridging M4 Metal (M) GTU_Bridge->M4 N M2 Metal (M) M2->GTU_SN S, N M3 Metal (M) M3->GTU_Bridge S M_en Metal (M) EN N,N-Bidentate Chelate M_en->EN N, N

Caption: Comparative coordination modes of GTU vs. ethylenediamine.

Spectroscopic Signatures of Coordination

Spectroscopic analysis provides definitive evidence of ligand coordination and reveals details about the nature of the metal-ligand bond. The changes observed in GTU's spectra upon complexation are distinct and informative.[5]

Table 1: Comparative Spectroscopic Data for Ligands and Their Metal Complexes

Spectroscopic TechniqueObservation for Free Thiourea-type LigandObservation Upon S-Coordination to MetalRationale & Comparison with Traditional Ligands
Infrared (IR) Spectroscopy Strong ν(C=S) stretch (~820-840 cm⁻¹).[6]ν(C=S) shifts to lower frequency (<750 cm⁻¹).[3] ν(C-N) shifts to higher frequency (>1400 cm⁻¹).[5]The shift indicates a weakening of the C=S double bond and an increase in the C-N double bond character upon sulfur coordination. This provides clear evidence of S-M bonding. For N,N- or O,O-donors like 'en' or 'acac', changes are seen in ν(N-H) or ν(C=O) bands, respectively.
¹H NMR Spectroscopy N-H protons show characteristic chemical shifts.The N-H proton signals often broaden or shift downfield upon complexation due to changes in the electronic environment.[3]The magnitude of the shift can provide insight into the strength of the interaction. In 'en' complexes, the NH₂ proton signals are similarly affected.
¹³C NMR Spectroscopy Thiocarbonyl (C=S) carbon at ~182 ppm.[3]The C=S signal shifts, typically downfield by ~6 ppm, reflecting reduced electron density at the carbon atom upon S-coordination.[3]This provides direct evidence of the thiocarbonyl group's involvement in bonding. For 'acac' complexes, the carbonyl and methyl carbons show the most significant shifts.
UV-Vis Spectroscopy Intense bands in the UV region due to π→π* and n→π* transitions.[5]Appearance of new bands, often in the visible region, attributed to Ligand-to-Metal (LMCT) or Metal-to-Ligand (MLCT) charge transfer.[5]The energy of these charge-transfer bands gives insight into the electronic structure of the complex. The specific transitions depend on the metal's d-orbital energies and the ligand's frontier orbitals.

Performance in Key Applications

The ultimate test of a ligand's utility is its performance in a specific application. GTU-metal complexes have shown significant promise in fields where traditional ligands are also active, particularly in medicinal chemistry and catalysis.

Medicinal Chemistry & Drug Development

Thiourea and guanidine-containing compounds are important pharmacophores. Their metal complexes often exhibit enhanced biological activity compared to the free ligands.[7]

  • Antimalarial Agents: GTU has been identified as a crucial pharmacophore for designing inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme for the parasite.[1][2] Hybrid molecules combining the GTU scaffold with other known antimalarial fragments, like 4-aminoquinoline, have shown activity against drug-resistant strains of the malaria parasite.[1]

  • Anticancer Properties: Metal complexes incorporating thiourea and guanidine derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[8][9] For example, iridium complexes of these ligands have been explored for activity in drug-resistant ovarian cancer cells.[8] The mechanism often involves targeting key cellular enzymes or pathways differently than traditional platinum-based drugs, offering a potential strategy to overcome drug resistance.[7]

Catalysis

The unique electronic structure of GTU and its derivatives can be leveraged in catalysis.

  • Phase-Transfer Catalysis (PTC): Certain nitrogen-based compounds related to the GTU scaffold have been shown to exhibit better catalytic potential in phase-transfer reactions compared to traditional quaternary ammonium systems (NR₄⁺).[2]

  • Vulcanization: Derivatives of thiourea, such as amidino thiourea (ATU), have been used as secondary accelerators in the sulfur vulcanization of natural rubber, supporting a nucleophilic reaction mechanism.[2]

Experimental Protocols & Workflows

Reproducibility is the cornerstone of scientific integrity. The following section provides established protocols for the synthesis and characterization of these compounds.

Synthesis of Guanylthiourea (GTU)

This protocol is adapted from the robust procedure published in Organic Syntheses.[10]

Materials:

  • N-Cyanoguanidine (dicyandiamide)

  • Ammonium polysulfide solution

  • Deionized water

  • Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend N-cyanoguanidine (1 part by weight) in deionized water (approx. 5 parts by volume).

  • Addition of Reagent: Warm the suspension to 60-70°C and add a solution of ammonium polysulfide with good stirring. An exothermic reaction will occur.

  • Reaction: Heat the mixture on a water bath for approximately 2-3 hours. During this time, hydrogen sulfide will evolve.

  • Isolation: Cool the reaction mixture in an ice bath. A pale yellow solid will precipitate. Collect the crude product by filtration and wash with ice-cold water.

  • Purification: Recrystallize the crude solid from boiling water to remove sulfur impurities. For higher purity, a second recrystallization from hot methanol can be performed to yield colorless prisms of guanylthiourea.[10]

General Synthesis of a Thiourea-Derivative Metal Complex

This is a generalized procedure for forming a typical M(L)₂ complex.[7]

Materials:

  • Guanylthiourea (or other thiourea derivative) (2 molar equivalents)

  • Metal salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O) (1 molar equivalent)

  • Ethanol or Methanol

Procedure:

  • Ligand Solution: Dissolve the thiourea derivative ligand in warm ethanol in a flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt in a minimum amount of ethanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change or precipitation is often observed immediately.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complex formation.

  • Isolation & Purification: If a precipitate has formed, collect it by filtration. If the complex is soluble, reduce the solvent volume under vacuum to induce crystallization. Wash the collected solid with cold ethanol and then diethyl ether, and dry in a vacuum desiccator.

Experimental Workflow Diagram

The overall process from synthesis to characterization is a self-validating system where each step confirms the success of the previous one.

G Fig. 2: Synthesis & Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand Ligand Synthesis (e.g., GTU) Complexation Complexation Reaction (Stirring, Reflux) Ligand->Complexation MetalSalt Metal Salt Solution MetalSalt->Complexation Purification Purification (Filtration, Recrystallization) Complexation->Purification IR FT-IR Purification->IR Pure Complex NMR NMR (¹H, ¹³C) Purification->NMR Pure Complex UVVis UV-Vis Purification->UVVis Pure Complex XRay Single Crystal X-Ray Diffraction Purification->XRay Pure Complex EA Elemental Analysis Purification->EA Pure Complex

Caption: A typical workflow for synthesizing and characterizing metal complexes.

Conclusion and Future Outlook

Guanylthiourea represents a departure from the predictable behavior of many traditional ligands. Its true strength lies in its multifunctionality—the capacity to engage in varied coordination modes, its unique electronic signature imparted by the guanidinyl group, and its inherent biological relevance.

  • Advantages of GTU:

    • Coordination Versatility: Offers access to a wider range of complex geometries and structures compared to monofunctional traditional ligands.

    • Enhanced Donor Properties: The electron-rich nature can lead to more stable and robust metal complexes.

    • Bioactivity: The GTU scaffold is a proven pharmacophore, making its metal complexes prime candidates for drug development.[1]

  • Considerations:

    • Complexity: The same versatility that makes GTU attractive can also lead to complex mixtures of products if reaction conditions are not carefully controlled.

    • Solubility: Like many thiourea derivatives, the solubility of GTU and its complexes can be limited in certain solvents, requiring careful selection of reaction and purification media.

For the medicinal chemist, GTU offers a pre-validated scaffold for designing novel metallodrugs. For the materials scientist and catalyst designer, its versatile coordination and electronic tunability open doors to new functional materials. While traditional ligands will always remain the workhorses of coordination chemistry, a deep understanding of multifunctional ligands like guanylthiourea is essential for pushing the boundaries of innovation in molecular design.

References

  • Electronic Structure and Reactivity of Guanylthiourea: A Quantum Chemical Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Guanylthiourea. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Thiourea and Guanidine Compounds and Their Iridium Complexes in Drug-Resistant Cancer Cell Lines: Structure-Activity Relationships and Direct Luminescent Imaging. (2020). PubMed. Retrieved from [Link]

  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2023). MDPI. Retrieved from [Link]

  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. (n.d.). PMC. Retrieved from [Link]

  • Studies on the coordination chemistry of functionalised thiourea ligands. (n.d.). Cardiff University ORCA. Retrieved from [Link]

  • Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of new thiourea derivatives and metal complexes: Thermal behavior, biological evaluation, in silico ADMET profiling and molecular docking studies. (2022). Journal of Molecular Structure. Retrieved from [Link]

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (n.d.). PMC. Retrieved from [Link]

  • An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. (n.d.). Cardiff University ORCA. Retrieved from [Link]

  • Coordination equilibria in the complex formation of guanylurea with Cu. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (2024). MDPI. Retrieved from [Link]

  • Synthesis and Structural Investigation of Copper Metal- Ligand (Thiourea Derivative) Complexes. (n.d.). Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Thiourea, N-(aminoiminomethyl)-

Comprehensive Safety and Operational Guide: Handling Thiourea, N-(aminoiminomethyl)- A Mechanistic Approach to PPE, Handling, and Disposal for Drug Development Professionals Executive Summary & Chemical Profile Thiourea,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Thiourea, N-(aminoiminomethyl)- A Mechanistic Approach to PPE, Handling, and Disposal for Drug Development Professionals

Executive Summary & Chemical Profile

Thiourea, N-(aminoiminomethyl)- (CAS: 2114-02-5), commonly referred to as Amidinothiourea or Guanylthiourea, is a highly versatile crystalline synthon[1][2]. In modern drug development, it serves as a critical structural scaffold for synthesizing microtubule-targeting agents, kinase inhibitors, and antimalarial compounds[3][4]. Despite its utility, Amidinothiourea is classified as a Class 11 Combustible Solid and presents significant systemic hazards, being harmful via inhalation, ingestion, and dermal absorption[1][3]. Handling this compound safely requires moving beyond basic compliance and understanding the molecular mechanisms that drive its toxicity.

Mechanistic Toxicology & Hazard Profile

As Application Scientists, we do not simply wear Personal Protective Equipment (PPE) because a Safety Data Sheet dictates it; we wear it to interrupt specific biochemical cascades. Amidinothiourea acts primarily as a severe respiratory and dermal irritant, but its systemic toxicity is driven by its metabolic activation[3][5].

The Causality of Toxicity: When absorbed into the body, thiocarbamides like Amidinothiourea are metabolized by FAD-containing monooxygenases into highly reactive sulfenic acids[5]. These electrophilic intermediates trigger two destructive cellular pathways:

  • Redox Imbalance: Sulfenic acids undergo rapid nucleophilic substitution with endogenous cellular thiols, forcing the formation of disulfides and severely depleting the cell's natural antioxidant reserves[5].

  • Oxidative Stress: In aerobic environments, these sulfenic acids are further oxidized into thiourea dioxides (sulfinic acids). The subsequent decomposition of these dioxides generates potent reactive oxygen species (ROS)—specifically superoxide and peroxide radicals—which cause acute tissue damage and cytotoxicity[5].

ToxicityMechanism ATU Amidinothiourea (CAS: 2114-02-5) Enzyme FAD-Monooxygenases (Metabolic Activation) ATU->Enzyme Sulfenic Sulfenic Acids (Reactive Electrophiles) Enzyme->Sulfenic Thiols Endogenous Thiols Sulfenic->Thiols Substitution Dioxide Thiourea Dioxides (Aerobic Oxidation) Sulfenic->Dioxide O2 Disulfides Disulfide Formation (Redox Imbalance) Thiols->Disulfides Damage Cytotoxicity & Tissue Damage Disulfides->Damage ROS Reactive Oxygen Species (Superoxide/Peroxide) Dioxide->ROS Decomposition ROS->Damage

Metabolic activation of Amidinothiourea leading to cytotoxicity via ROS and redox imbalance.

The Self-Validating PPE Matrix

Because Amidinothiourea is a fine crystalline powder that easily aerosolizes[1][6], your PPE must act as a self-validating physical barrier against the metabolic pathways outlined above. The following matrix quantifies the exact standards required for safe operation.

Table 1: Quantitative PPE Matrix & Mechanistic Justification

PPE CategoryRegulatory StandardMechanistic Justification
Respiratory Protection NIOSH N95, P100, or EN 149 approved particulate respirator[1][3].Prevents inhalation of crystalline dust, blocking the primary route for FAD-monooxygenase metabolic activation in the lungs.
Hand Protection Chemical impermeable nitrile gloves (EN 374 compliant)[7].Mitigates dermal absorption and prevents localized sulfenic acid formation on the skin. Gloves must be inspected prior to use[7].
Eye Protection Tightly fitting safety goggles with side-shields (EN 166 or NIOSH)[7].Protects ocular mucosa from highly irritating dust and potential aerosolized particulates.
Body Protection Flame/fire-resistant lab coat and impervious clothing[7].Prevents accumulation of combustible solid dust (Storage Class 11) on personal garments, mitigating fire risk[3].

Standard Operating Procedure (SOP): Operational Workflow

To ensure scientific integrity and safety, all handling must follow a strict, step-by-step methodology that minimizes dust generation and environmental exposure.

Step-by-Step Handling Methodology:

  • Environmental Verification: Prior to handling, verify that the workspace is equipped with an operational eyewash facility and a safety shower[6].

  • PPE Donning: Don the flame-resistant lab coat, followed by the N95/P100 respirator, EN 166 safety goggles, and double-layer EN 374 nitrile gloves[1][7].

  • Fume Hood Operations: All weighing and transfer operations must occur within a certified Class II biological safety cabinet or a chemical fume hood with adequate ventilation[6].

  • Transfer Mechanics: Use anti-static weighing boats to prevent the crystalline powder from aerosolizing due to static repulsion. Keep the primary container tightly closed immediately after the required mass is extracted[6][8].

  • Post-Handling Decontamination: Wipe down the exterior of all closed containers and spatulas with a damp cloth to remove microscopic dust before removing them from the fume hood.

OperationalWorkflow Start Pre-Operation: Verify Eyewash/Shower PPE Don PPE: N95, EN374 Gloves, Goggles Start->PPE Hood Execute Handling in Class II Fume Hood PPE->Hood Spill Spill Occurs? Hood->Spill Decon Spill Response: Moisten, Sweep, Wash Spill->Decon Yes Dispose Waste Disposal: Combustible Solid Protocol Spill->Dispose No Decon->Dispose End Doff PPE & Wash Hands Dispose->End

Standard operating procedure for handling, spill response, and disposal of Amidinothiourea.

Spill Response & Decontamination Protocol

In the event of a breach, immediate containment is required to prevent aerobic decomposition and ROS generation in the ambient environment.

  • Isolation: Evacuate non-essential personnel from the immediate upwind area and remove all sources of ignition[7].

  • Dust Suppression: Do not use compressed air or dry sweeping, as this generates highly hazardous dusty conditions[6]. Instead, lightly moisten the spill with water to suppress aerosolization.

  • Collection: Sweep up the dampened material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container[6][8].

  • Chemical Decontamination: Wash the affected surface area thoroughly with soap and water[6]. The amphiphilic nature of soap effectively disrupts residual particulate adhesion and neutralizes trace surface contaminants.

Waste Disposal & Environmental Logistics

Because Amidinothiourea is a combustible solid, improper disposal can lead to severe environmental hazards.

  • Segregation: Never mix Amidinothiourea waste with strong oxidizing agents. Oxidation violently accelerates the formation of thiourea dioxides and can trigger thermal decomposition[5][8].

  • Thermal Hazards: If exposed to high heat or fire, the compound undergoes thermal decomposition, releasing highly toxic and irritating gases, including carbon oxides, nitrogen oxides, and sulfur oxides[6][8].

  • Disposal Execution: Dispose of the sealed containers through a licensed hazardous waste contractor in strict accordance with federal, state, and local environmental regulations[1]. Ensure the disposal facility utilizes incineration equipped with an afterburner and scrubber to neutralize sulfur and nitrogen oxide emissions.

Sources

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